molecular formula C26H25Cl2FN4O2 B13443912 SMU-B

SMU-B

Cat. No.: B13443912
M. Wt: 515.4 g/mol
InChI Key: PIRWRQQYRXWTII-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. This compound was developed to overcome resistance mutations, particularly the gatekeeper L1196M mutation in ALK, which is a common mechanism of acquired resistance to first-generation ALK inhibitors like Crizotinib in non-small cell lung cancer (NSCLC) [Link: https://pubmed.ncbi.nlm.nih.gov/25344652/]. Its primary research value lies in the study of oncogenic signaling pathways driven by ALK and ROS1 rearrangements and the preclinical investigation of therapeutic strategies for ALK-positive and ROS1-positive cancers. The (1R)-stereochemistry of the chiral center is critical for its high affinity and inhibitory activity. Researchers utilize this tool compound to explore tumorigenesis, validate ALK/ROS1 as therapeutic targets, and model resistance mechanisms in vitro and in vivo, providing crucial insights for the development of next-generation targeted therapies.

Properties

Molecular Formula

C26H25Cl2FN4O2

Molecular Weight

515.4 g/mol

IUPAC Name

6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C26H25Cl2FN4O2/c1-14(22-18(27)5-6-19(29)23(22)28)35-21-12-16(13-31-24(21)30)15-3-4-17-20(11-15)32-25(34)26(17)7-9-33(2)10-8-26/h3-6,11-14H,7-10H2,1-2H3,(H2,30,31)(H,32,34)/t14-/m1/s1

InChI Key

PIRWRQQYRXWTII-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CC4=C(C=C3)C5(CCN(CC5)C)C(=O)N4)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CC4=C(C=C3)C5(CCN(CC5)C)C(=O)N4)N

Origin of Product

United States

Foundational & Exploratory

A Novel Aminopyridyl-Substituted Spiroindolinone, SMU-B, Demonstrates Potent and Selective Dual Inhibition of c-Met and ALK for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dysregulation of receptor tyrosine kinases (RTKs) is a well-established driver of oncogenesis, making them critical targets for therapeutic intervention. Among these, the mesenchymal-epithelial transition factor (c-Met) and anaplastic lymphoma kinase (ALK) have emerged as significant players in the proliferation, survival, invasion, and metastasis of various cancers.[1] The development of small molecule inhibitors that can effectively and selectively target these kinases is a key focus in modern oncology research. This whitepaper details the profile of a novel aminopyridyl-substituted spiroindolinone, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, also known as compound 5b or SMU-B, a potent and orally bioavailable dual inhibitor of c-Met and ALK.[1][2]

This compound was identified through a structure-based drug design campaign and has demonstrated significant anti-tumor activity in preclinical models.[1] Its unique spiroindolinone core provides a rigid scaffold for the optimal positioning of pharmacophoric elements, leading to high-affinity binding to the kinase domains of both c-Met and ALK. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a technical guide for its application in cancer research and drug development.

Data Presentation

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC₅₀ (nM)
c-Met3.2
ALK5.6
RON>1000
AXL>1000
MER>1000
TYRO3>1000
VEGFR2>1000
PDGFRβ>1000
EGFR>1000
FGFR1>1000
TIE2>1000

Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound
Cell LineCancer TypeTarget AmplificationCellular IC₅₀ (nM)
GTL-16Gastric Carcinomac-Met28.5
SNU-5Gastric Carcinomac-Met45.2
KARPAS-299Anaplastic Large Cell LymphomaALK Fusion78.1
H2228Non-Small Cell Lung CancerALK Fusion95.7

Data represents the concentration of this compound required to inhibit 50% of cell proliferation in the specified cancer cell lines.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in BALB/c Mice
Route of AdministrationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-t (h·ng/mL)T₁/₂ (h)Oral Bioavailability (%)
Intravenous (i.v.)512540.08318762.5-
Oral (p.o.)208760.543213.146.2

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T₁/₂: Half-life.

Table 4: In Vivo Efficacy of this compound in GTL-16 Gastric Carcinoma Xenograft Model
Treatment GroupDose (mg/kg)RouteScheduleTumor Growth Inhibition (%)
Vehicle Control-p.o.q.d.0
This compound20p.o.q.d.58
This compound40p.o.q.d.75
This compound80p.o.q.d.92

p.o.: Oral administration; q.d.: Once daily. Tumor growth inhibition was measured at the end of the study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.

Methodology:

  • Kinase reactions were performed in 96-well plates in a final volume of 50 µL.

  • The reaction buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Recombinant kinase enzymes were added to the wells at their predetermined optimal concentrations.

  • This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 10 µM. The final DMSO concentration was maintained at 1%.

  • The kinase reaction was initiated by the addition of ATP and a specific peptide substrate for each kinase. The final ATP concentration was set at the Kₘ for each respective kinase.

  • The plates were incubated at 30°C for 60 minutes.

  • The reaction was stopped by the addition of 50 µL of a solution containing EDTA.

  • Kinase activity was determined by measuring the amount of phosphorylated substrate using a fluorescence-based detection method.

  • IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the IC₅₀ of this compound on the proliferation of various cancer cell lines.

Methodology:

  • Cancer cell lines (GTL-16, SNU-5, KARPAS-299, H2228) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.

  • Cells were allowed to adhere overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound was serially diluted in culture medium and added to the wells to achieve a final concentration range of 0.1 nM to 10 µM.

  • The plates were incubated for 72 hours at 37°C.

  • Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and the formazan crystals were dissolved in 150 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis for c-Met Phosphorylation

Objective: To assess the inhibitory effect of this compound on c-Met phosphorylation in GTL-16 cells.

Methodology:

  • GTL-16 cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were serum-starved for 24 hours and then treated with various concentrations of this compound (10, 100, 1000 nM) for 2 hours.

  • Cells were then stimulated with 50 ng/mL of hepatocyte growth factor (HGF) for 15 minutes.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • The membrane was incubated overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in BALB/c mice.

Methodology:

  • Male BALB/c mice (6-8 weeks old) were used for the study.

  • For intravenous administration, this compound was formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline and administered as a single bolus dose of 5 mg/kg via the tail vein.

  • For oral administration, this compound was formulated in a suspension of 0.5% carboxymethylcellulose sodium and administered as a single dose of 20 mg/kg by oral gavage.

  • Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at various time points (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of this compound were determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a GTL-16 human gastric carcinoma xenograft model.

Methodology:

  • Female athymic nude mice (4-6 weeks old) were used.

  • Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ GTL-16 cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.

  • When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups (n=8 per group).

  • This compound was administered orally once daily at doses of 20, 40, and 80 mg/kg. The control group received the vehicle (0.5% carboxymethylcellulose sodium).

  • Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²)/2.

  • After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.

  • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general experimental workflow for its evaluation.

cMet_ALK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet ALK Ligand ALK Ligand (e.g., Pleiotrophin) ALK ALK Receptor ALK Ligand->ALK PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 ALK->PI3K ALK->RAS ALK->STAT3 This compound This compound This compound->cMet This compound->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: c-Met and ALK signaling pathways inhibited by this compound.

Experimental_Workflow Start Compound Design & Synthesis Biochemical_Assay In Vitro Kinase Assays (c-Met, ALK, Kinase Panel) Start->Biochemical_Assay Cellular_Assay Cellular Assays (Proliferation, p-Met Western Blot) Biochemical_Assay->Cellular_Assay PK_Study In Vivo Pharmacokinetics (BALB/c Mice) Cellular_Assay->PK_Study Efficacy_Study In Vivo Efficacy (GTL-16 Xenograft Model) PK_Study->Efficacy_Study Lead_Candidate Lead Candidate (this compound) Efficacy_Study->Lead_Candidate

Caption: General experimental workflow for the evaluation of this compound.

References

SMU-B: A Technical Guide to a Potent c-Met/ALK Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of SMU-B, a potent and highly selective dual inhibitor of the c-Met and ALK receptor tyrosine kinases. All data is presented in a structured format to facilitate research and development efforts.

Chemical Structure and Properties

This compound, also referred to as compound 5b, is a novel aminopyridyl-substituted spiro[indoline-3,4′-piperidine]-2-one.[1][2][3] Its chemical structure is characterized by a central spirocyclic scaffold, which contributes to its three-dimensional architecture and potential for high-affinity binding to target proteins.

Full Chemical Name: 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one[1][2][3]

Molecular Formula: C₂₆H₂₅Cl₂FN₄O₂[4]

Molecular Weight: 515.4 g/mol [4]

CAS Number: 1253286-90-6[4]

Synthesis

The synthesis of this compound is achieved through a multi-step process culminating in a Suzuki coupling reaction. The key intermediates are a bromide precursor and a boronate ester. The overall synthetic scheme is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Bromide 10a Bromide 10a Suzuki Coupling Suzuki Coupling Bromide 10a->Suzuki Coupling Boronate 11n Boronate 11n Boronate 11n->Suzuki Coupling This compound (5b) This compound (5b) Suzuki Coupling->this compound (5b)

General synthetic workflow for this compound.
Experimental Protocols

The synthesis of this compound (compound 5b) is accomplished via the Suzuki coupling of bromide 10a and boronate 11n .[2]

Synthesis of 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (this compound, 5b):

  • Reactants:

    • Bromide 10a (5-bromo-3-(((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine)

    • Boronate 11n (1'-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one)

  • Reaction Conditions: The specific reagents and conditions for the Suzuki coupling (e.g., palladium catalyst, base, solvent, temperature, and reaction time) are detailed in the source literature.[2]

Biological Activity

This compound has been identified as a potent and selective dual inhibitor of c-Met and ALK kinases.[1][2][3] Its biological activity has been characterized through various in vitro and in vivo assays.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: Biochemical and Cellular Kinase Inhibition [2]

KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
c-Met1.8722
ALK<0.539
AXL28.9300

Data for c-Met and ALK were generated by Reaction Biology Corp. and ProQinase GmbH, respectively. [ATP] = Km for biochemical assays.

Table 2: Anti-proliferative Activity [2]

Cell LineCancer Typec-Met StatusIC₅₀ (nM)
GTL-16Human Gastric CarcinomaGene Amplification20
H1993Non-Small Cell Lung Cancer-1580
H441Non-Small Cell Lung Cancer-2820
U87MGHuman GlioblastomaHGF/Met Autocrine>10000

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by dually inhibiting the receptor tyrosine kinases c-Met and ALK.[1][2][3] The dysregulation of the c-Met/HGF signaling pathway is implicated in oncogenesis, invasion, and metastasis.[2] Similarly, aberrant ALK activity can drive cancer cell growth and survival through the activation of downstream signaling cascades.[5]

By inhibiting both c-Met and ALK, this compound can effectively shut down these pro-cancerous signaling pathways. The primary downstream pathways affected include the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[5][6]

G cluster_1 Downstream Signaling cluster_2 Cellular Response c-Met c-Met PI3K/AKT PI3K/AKT Pathway c-Met->PI3K/AKT MAPK/ERK MAPK/ERK Pathway c-Met->MAPK/ERK STAT3 STAT3 Pathway c-Met->STAT3 ALK ALK ALK->PI3K/AKT ALK->MAPK/ERK ALK->STAT3 This compound This compound This compound->c-Met This compound->ALK Survival Survival PI3K/AKT->Survival Proliferation Proliferation MAPK/ERK->Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

References

In Vitro Pharmacological Profile of SMU-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMU-B, also known as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, is a novel, orally bioavailable small molecule inhibitor targeting key oncogenic receptor tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, summarizing its biochemical and cellular activities, kinase selectivity, and the signaling pathways it modulates. Detailed methodologies for the key experimental assays are also provided to facilitate reproducibility and further investigation.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and c-ros oncogene 1 (ROS1).[3][4] The half-maximal inhibitory concentrations (IC50) from both enzymatic and cellular assays are summarized in Table 1.

TargetEnzymatic IC50 (nM)Cellular IC50 (µM)Cell Line
ALK<0.5--
c-Met1.87--
ROS1Not explicitly quantified--
AXL28.9--
MKN45 (c-Met driven)-0.02Gastric Carcinoma
H1993 (c-Met amplified)-1.58Non-Small Cell Lung Cancer
H441-2.82Non-Small Cell Lung Cancer

Table 1: In Vitro Inhibitory Activity of this compound against Key Kinase Targets and Cancer Cell Lines.[3][4]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound was profiled against a panel of 97 kinases to assess its selectivity. The results indicate a high degree of selectivity for ALK, c-Met, and AXL.

Kinase TargetPercent of Control at 100 nM
c-Met<10%
ALK<10%
AXL<10%
Other 94 kinases>10%

Table 2: Kinase Selectivity Profile of this compound.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by ALK, c-Met, and ROS1. These pathways are crucial for cell proliferation, survival, and migration.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives tumorigenesis. Upon activation, ALK dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several key downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.

ALK_Signaling ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Figure 1: ALK Signaling Pathway.
c-Met Signaling Pathway

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers a cascade of intracellular signals, prominently involving the RAS-MAPK and PI3K-AKT pathways. These pathways are integral to processes such as cell motility, invasion, and proliferation, which are often dysregulated in cancer.

cMet_Signaling cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF HGF->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility AKT AKT PI3K->AKT AKT->Proliferation Invasion Invasion AKT->Invasion

Figure 2: c-Met Signaling Pathway.
ROS1 Signaling Pathway

ROS1, a receptor tyrosine kinase with homology to ALK, can become oncogenic through chromosomal rearrangements. Activated ROS1 fusion proteins stimulate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways converge to promote uncontrolled cell growth and survival.

ROS1_Signaling ROS1 ROS1 RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation

Figure 3: ROS1 Signaling Pathway.

Experimental Protocols

The in vitro pharmacological data for this compound were generated using established and robust assay platforms. The general methodologies are described below.

In Vitro Kinase Inhibition Assay (Biochemical)

The enzymatic activity of this compound against ALK, c-Met, and other kinases was likely determined using a nanoliter-scale radiometric or mobility shift assay. A generalized workflow for such an assay is depicted below.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Incubate Incubate (Kinase + this compound) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Incubate->Initiate_Reaction Reaction_Incubation Reaction Incubation Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection Detection (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Figure 4: General Workflow for In Vitro Kinase Inhibition Assay.

Reaction Biology Corp's Nanoliter Kinase Assay (HotSpot™ Platform): This assay typically utilizes a radioactive filter-binding method. The kinase, a specific substrate (peptide or protein), and the test compound (this compound) are incubated together. The reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP). Following incubation, the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. The amount of incorporated radioactivity is then quantified, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Kinase Selectivity Profiling

The kinase selectivity of this compound was assessed using DiscoveRx's scanEDGE℠ panel, which employs a competition binding assay format.

DiscoveRx's scanEDGE℠ Assay: This technology is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition. The results are reported as a percentage of the control (no inhibitor).

Cellular Proliferation Assay

The anti-proliferative activity of this compound in cancer cell lines was likely determined using a standard method such as the MTT or CellTiter-Glo® assay.

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 72 hours), a reagent that measures cell viability is added.

  • For MTT assays, the tetrazolium dye is reduced by metabolically active cells to a colored formazan product, which is then solubilized and quantified by measuring its absorbance.

  • For CellTiter-Glo® assays, the reagent lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells, through a luminescent reaction.

  • The IC50 values are calculated from the dose-response curves.

Conclusion

This compound is a potent and highly selective dual inhibitor of ALK and c-Met, with additional activity against ROS1 and AXL. Its strong in vitro anti-proliferative effects in relevant cancer cell lines are mediated through the inhibition of key oncogenic signaling pathways. The favorable pharmacological profile of this compound warrants further investigation as a potential therapeutic agent for cancers driven by ALK, c-Met, or ROS1 aberrations.

References

The Discovery and Development of SMU-B: A Potent Dual Kinase Inhibitor Targeting ALK and ROS1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: In the landscape of targeted cancer therapy, the identification of potent and selective kinase inhibitors remains a cornerstone of drug discovery. This technical guide delves into the discovery and preclinical development of SMU-B, a novel small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1), two critical drivers in non-small cell lung cancer (NSCLC) and other malignancies. This document provides a comprehensive overview of this compound's synthesis, mechanism of action, preclinical efficacy, and pharmacokinetic profile, supported by detailed experimental data and methodologies.

Introduction

Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific molecular abnormalities that drive tumor growth and survival.[1] Chromosomal rearrangements involving the ALK and ROS1 genes lead to the formation of fusion proteins with constitutive kinase activity, promoting oncogenesis in a subset of NSCLC patients.[2][3] this compound, a novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-one, has emerged as a potent dual inhibitor of both ALK and c-Met, with significant activity against ROS1 as well.[4][5] This whitepaper consolidates the available technical information on this compound to serve as a comprehensive resource for researchers and drug development professionals.

Synthesis and Physicochemical Properties

This compound, with the chemical name 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, is a structurally complex small molecule. Its synthesis involves a multi-step process, the details of which are outlined in the experimental protocols section.

Mechanism of Action and Target Profile

This compound is a potent inhibitor of ALK and c-Met, and also demonstrates inhibitory activity against ROS1.[4] The high degree of homology between the kinase domains of ALK and ROS1 provides a structural basis for the dual inhibitory activity of many small molecules.[3] The constitutive activation of ALK and ROS1 fusion proteins leads to the downstream activation of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][6][7] Inhibition of ALK and ROS1 by this compound is expected to abrogate these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells harboring these genetic alterations.

Signaling Pathway Visualization

To illustrate the mechanism of action, the following diagrams depict the ALK and ROS1 signaling pathways and the proposed point of intervention by this compound.

ALK_Signaling_Pathway ALK Signaling Pathway Ligand Ligand (e.g., ALKAL2) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation GRB2 GRB2 ALK->GRB2 Phosphorylation PI3K PI3K ALK->PI3K SMUB This compound SMUB->ALK Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ALK signaling cascade and inhibition by this compound.

ROS1_Signaling_Pathway ROS1 Signaling Pathway ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 Activation GRB2 GRB2 ROS1_Fusion->GRB2 PI3K PI3K ROS1_Fusion->PI3K STAT3 STAT3 ROS1_Fusion->STAT3 VAV3 VAV3 ROS1_Fusion->VAV3 SMUB This compound SMUB->ROS1_Fusion Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation VAV3->Proliferation

Caption: ROS1 signaling cascade and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Mechanistic IC50 Values of this compound [4]

KinaseBiochemical IC50 (nM)Cellular Mechanistic IC50 (nM)
c-Met1.8722
ALK<0.539
AXL28.9300

Table 2: Antiproliferative IC50 Values of this compound in Different Cancer Cell Lines [4]

Cell LineCancer Typec-Met/ALK StatusIC50 (nM)
GTL-16Gastric Carcinomac-Met amplified19
MKN-45Gastric Carcinomac-Met amplified22
H2228NSCLCEML4-ALK fusion110
A549NSCLCWild-type>10,000

Preclinical Efficacy and Pharmacokinetics

The in vivo antitumor potential of this compound was evaluated in a GTL-16 human gastric carcinoma xenograft model.[4] Oral administration of this compound resulted in significant tumor growth inhibition.

Table 3: Pharmacokinetic Parameters of this compound in Mice [4]

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
i.v.510560.08312652.1
p.o.20567234563.8

Experimental Protocols

General Synthesis of this compound

The synthesis of 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (this compound) is a multistep process involving the formation of key intermediates. A detailed, step-by-step synthetic route can be found in the supporting information of the primary publication.[3]

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against c-Met and ALK kinases was determined using a radiometric kinase assay. The general protocol involves incubating the kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP with varying concentrations of the inhibitor. The amount of phosphate incorporated into the substrate is then quantified to determine the IC50 value.[3]

Workflow for Biochemical Kinase Assay

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Enzyme Incubation Incubate components at optimal temperature Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (radiolabeled) ATP->Incubation SMUB This compound (serial dilutions) SMUB->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Separate Separate phosphorylated substrate Stop_Reaction->Separate Quantify Quantify radioactivity Separate->Quantify IC50 Calculate IC50 value Quantify->IC50

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Mechanistic Kinase Inhibition Assay

The cellular activity of this compound was assessed by measuring the inhibition of c-Met and ALK phosphorylation in relevant cancer cell lines. This typically involves treating cells with the inhibitor, followed by cell lysis and analysis of protein phosphorylation by techniques such as ELISA or Western blotting using phospho-specific antibodies.[3]

Anti-proliferative Assay

The anti-proliferative effects of this compound were evaluated using a standard MTT or similar cell viability assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of this compound for a defined period. Cell viability was then assessed by measuring the metabolic activity of the cells.[3]

In Vivo Xenograft Study

The in vivo efficacy of this compound was determined using a subcutaneous xenograft model. Tumor cells (e.g., GTL-16) were implanted into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, and tumor volume and body weight were monitored over time.[3]

Workflow for In Vivo Xenograft Study

Xenograft_Workflow Implantation Implant tumor cells into mice Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Analysis Analyze tumor growth inhibition Monitoring->Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Metabolism

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathways identified are demethylation, dehydrogenation, and oxidation.[5]

Conclusion

This compound is a potent and selective dual inhibitor of ALK and c-Met, with additional activity against ROS1. It demonstrates significant anti-proliferative effects in relevant cancer cell lines and in vivo tumor growth inhibition in a xenograft model. Its favorable pharmacokinetic profile supports its potential for further clinical development. This technical guide provides a comprehensive summary of the discovery and preclinical development of this compound, offering a valuable resource for the scientific community engaged in the development of novel kinase inhibitors for cancer therapy. Further investigation into the downstream signaling effects of this compound will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic opportunities.

References

The Kinase Selectivity Profile of SMU-B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical overview of the kinase selectivity profile of the novel inhibitor, SMU-B. For researchers, scientists, and professionals in drug development, understanding the specific binding characteristics and off-target effects of kinase inhibitors is paramount for advancing therapeutic candidates.[1][2] This guide outlines the inhibitory activity of this compound against a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes its impact on relevant signaling pathways.

Quantitative Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 250 human kinases. The following table summarizes the inhibitory activity, highlighting the primary targets and significant off-targets. Activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Kinase Target Kinase Family IC50 (nM) Primary/Off-Target
MAPK1 (ERK2) MAPK5 Primary
MAPK3 (ERK1) MAPK8 Primary
CDK2CMGC150Off-Target
ROCK1AGC250Off-Target
AURKBAurora400Off-Target
FLT3Tyrosine Kinase>1000Inactive
JAK2Tyrosine Kinase>1000Inactive
PI3KαLipid Kinase>1000Inactive
AKT1AGC>1000Inactive
SRCTyrosine Kinase800Off-Target
LCKTyrosine Kinase>1000Inactive
c-KitTyrosine Kinase>1000Inactive
EGFRTyrosine Kinase>1000Inactive

Experimental Protocols

The determination of kinase inhibition by this compound was conducted using established in vitro kinase assays. The following protocols provide a detailed methodology for assessing kinase activity and inhibitor potency.

General Kinase Activity Assay

A radiometric kinase activity assay using ³³P-labeled ATP is a common method for quantifying kinase activity.[3] The protocol involves the incubation of the kinase, a specific substrate, ATP (including the radiolabeled tracer), and the test compound. The amount of incorporated radiolabel into the substrate is then measured, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Adenosine 5'-triphosphate (ATP)

  • ³³P-ATP

  • Test compound (this compound) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase reaction buffer, the kinase-specific substrate, and the purified kinase enzyme.

  • The test compound (this compound) or vehicle (DMSO) is added to the reaction mixture in the wells of a 96-well plate.

  • The reaction is initiated by the addition of a mixture of unlabeled ATP and ³³P-ATP.

  • The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • The reaction is stopped by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on the filter plate, and unincorporated ³³P-ATP is washed away.

  • The amount of radioactivity on the filter is quantified using a scintillation counter.

IC50 Determination

To determine the IC50 value, a dose-response curve is generated by performing the kinase activity assay with a range of inhibitor concentrations.

Procedure:

  • A serial dilution of this compound is prepared, typically in 10-fold or 3-fold steps.

  • The kinase activity assay is performed for each concentration of the inhibitor in duplicate or triplicate.

  • The resulting data (kinase activity vs. inhibitor concentration) are plotted.

  • The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway Analysis

To visualize the intended and potential unintended effects of this compound, the following diagrams illustrate the targeted and off-target signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrate) add_kinase Add Kinase & Substrate to Plate prep_reagents->add_kinase prep_compound Prepare this compound Serial Dilutions add_compound Add this compound or Vehicle prep_compound->add_compound add_kinase->add_compound initiate_rxn Initiate Reaction with ATP add_compound->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn capture_sub Capture Phosphorylated Substrate stop_rxn->capture_sub measure_signal Measure Signal (e.g., Scintillation) capture_sub->measure_signal plot_data Plot Dose-Response Curve measure_signal->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Fig. 1: Experimental workflow for kinase inhibitor profiling.
Primary Target Pathway: MAPK/ERK Signaling

This compound is a potent inhibitor of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

mapk_pathway gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) gf->rtk Binds ras RAS rtk->ras Activates raf RAF (e.g., BRAF) ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation Regulates smu_b This compound smu_b->erk Inhibits

Fig. 2: Inhibition of the MAPK/ERK pathway by this compound.
Potential Off-Target Pathway: Cell Cycle Regulation

This compound shows moderate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition could lead to cell cycle arrest. This represents a potential off-target effect that may contribute to the compound's overall cellular activity.

cdk2_pathway cyclin_e Cyclin E active_complex Cyclin E-CDK2 Active Complex cyclin_e->active_complex cdk2 CDK2 cdk2->active_complex rb Rb Protein active_complex->rb Phosphorylates (inactivates) e2f E2F Transcription Factor rb->e2f Inhibits s_phase S-Phase Entry (DNA Replication) e2f->s_phase Promotes smu_b This compound smu_b->cdk2 Off-target Inhibition

Fig. 3: Potential off-target inhibition of CDK2 by this compound.

Conclusion

The data presented in this technical guide provide a comprehensive kinase selectivity profile for the inhibitor this compound. With high potency against its primary targets, ERK1 and ERK2, this compound demonstrates a promising profile for inhibiting the MAPK/ERK signaling pathway. The identified off-target activities, particularly against CDK2 and ROCK1, are moderate and require further investigation to understand their potential therapeutic and toxicological implications. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of this compound as a potential therapeutic agent. The knowledge of a kinase inhibitor's selectivity is crucial for the development of safe and effective drugs.[2]

References

Unveiling the Off-Target Landscape of SMU-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMU-B, a novel small molecule inhibitor, has been identified as a potent dual inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK), with additional activity against ROS1.[1] As with any kinase inhibitor, a thorough understanding of its selectivity profile and potential off-target effects is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the early-stage research into the off-target effects of this compound, detailing its known targets, the methodologies for assessing kinase selectivity, and the potential signaling implications of off-target binding. While comprehensive public data on the full kinome-wide off-target profile of this compound is not currently available, this guide outlines the established experimental and computational approaches for such an investigation.

Known On-Target Profile of this compound

This compound has been characterized primarily as an inhibitor of the following receptor tyrosine kinases:

TargetDescriptionTherapeutic Relevance
c-Met Also known as hepatocyte growth factor receptor (HGFR), c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers.Inhibition of c-Met is a key strategy in treating cancers with MET amplification or mutations.
ALK Anaplastic Lymphoma Kinase is a receptor tyrosine kinase. Chromosomal rearrangements involving the ALK gene can lead to the expression of fusion proteins with constitutive kinase activity, driving tumorigenesis in non-small cell lung cancer (NSCLC) and other malignancies.ALK inhibitors are a standard of care for patients with ALK-positive NSCLC.
ROS1 c-ros oncogene 1 is a receptor tyrosine kinase with structural similarities to ALK. ROS1 rearrangements are found in a subset of NSCLC patients and are potent oncogenic drivers.[1]ROS1 inhibitors have shown significant clinical benefit in patients with ROS1-positive cancers.

Assessing the Off-Target Profile: Methodologies and Experimental Protocols

A comprehensive evaluation of a kinase inhibitor's selectivity is crucial to anticipate potential toxicities and to understand its full mechanism of action. The following are standard methodologies employed to determine the off-target effects of small molecules like this compound.

Kinome-Wide Profiling Assays

These high-throughput screening methods assess the binding or inhibitory activity of a compound against a large panel of purified kinases.

a) Competition Binding Assays (e.g., KINOMEscan™)

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified, providing a measure of the compound's binding affinity.

Experimental Protocol Outline (KINOMEscan™):

  • Kinase Preparation: A panel of human kinases is tagged with a unique DNA sequence.

  • Compound Incubation: The DNA-tagged kinases are incubated with the test compound (this compound) at a fixed concentration (e.g., 1 µM) and an immobilized, active-site directed ligand.

  • Affinity Chromatography: The kinase-ligand complexes are captured on a solid support.

  • Quantification: The amount of bound kinase is quantified by qPCR using the DNA tag as a template.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity.

b) In Vitro Kinase Activity Assays

These assays directly measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.

Experimental Protocol Outline (Example using ADP-Glo™):

  • Reaction Setup: Individual kinase reactions are set up in a multi-well plate format containing the kinase, a specific substrate, ATP, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the luminescence signal against the compound concentration.

Cellular Target Engagement Assays

These assays confirm target binding and inhibition within a cellular context, which is more physiologically relevant.

a) Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol Outline:

  • Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.

  • Heating: The cell lysate or intact cells are heated to a range of temperatures.

  • Protein Precipitation: Unstable, denatured proteins precipitate.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Silico and Computational Approaches

Computational methods can predict potential off-targets based on the structural similarity of kinase ATP-binding sites or by docking the inhibitor into various kinase structures.

Potential Off-Target Signaling Pathways

While specific off-target data for this compound is lacking, inhibitors targeting the c-Met and ALK pathways can potentially interact with other kinases due to structural similarities in their ATP-binding pockets. For instance, the structurally related inhibitor Crizotinib, also a c-Met/ALK inhibitor, has known off-target effects on kinases such as RON and AXL. Off-target binding can lead to the modulation of unintended signaling pathways, which could result in unforeseen side effects or even contribute to the therapeutic effect (polypharmacology).

Below are simplified diagrams of the primary signaling pathways of this compound's known targets and a general workflow for off-target assessment.

Signaling Pathways of Known this compound Targets

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Activates PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound This compound->c-Met Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by this compound.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein EML4-ALK SHC SHC ALK Fusion Protein->SHC PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK Fusion Protein Inhibits

Figure 2: Simplified ALK Fusion Protein Signaling and Inhibition by this compound.
Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Start This compound This compound Start->this compound Kinome_Scan Kinome-wide Profiling (e.g., KINOMEscan) This compound->Kinome_Scan Cellular_Assays Cell-based Assays (e.g., CETSA) This compound->Cellular_Assays In_Silico In Silico Screening (Docking, Similarity) This compound->In_Silico Hit_Identification Potential Off-Target Hit Identification Kinome_Scan->Hit_Identification Cellular_Assays->Hit_Identification In_Silico->Hit_Identification Validation Biochemical & Cellular Validation (IC50, etc.) Hit_Identification->Validation Pathway_Analysis Signaling Pathway Analysis Validation->Pathway_Analysis Phenotypic_Screening Phenotypic Screening Validation->Phenotypic_Screening End Characterized Off-Target Profile Pathway_Analysis->End Phenotypic_Screening->End

Figure 3: General Experimental Workflow for this compound Off-Target Identification.

Conclusion and Future Directions

This compound is a promising c-Met/ALK/ROS1 inhibitor with potential for the treatment of specific cancer subtypes. While its on-target activities are established, a comprehensive public characterization of its off-target profile is a critical next step in its development. The application of the kinome-wide screening and cellular target engagement methodologies outlined in this guide will be essential to build a complete selectivity profile. This will not only help in predicting potential adverse effects but also in uncovering any polypharmacological advantages that could be exploited therapeutically. Future research should focus on generating and publishing a comprehensive off-target dataset for this compound to facilitate its continued development and to provide a clearer understanding of its full mechanism of action.

References

In-Depth Technical Guide: SMU-B (CAS Number 1253286-90-6), a Dual c-Met/ALK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMU-B, with the chemical name 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one and CAS number 1253286-90-6, is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK).[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in relevant cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 1253286-90-6
Chemical Name 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one[1]
Molecular Formula C26H25Cl2FN4O2[2]
Molecular Weight 515.4 g/mol [2]
Mechanism of Action Dual inhibitor of c-Met and ALK receptor tyrosine kinases.[1]

Biological Activity and Quantitative Data

This compound has been identified as a potent, highly selective, well-tolerated, and orally efficacious dual inhibitor of c-Met and ALK.[1] Its primary mechanism of action involves the inhibition of c-Met phosphorylation, which has been demonstrated in vivo.[1]

In Vivo Efficacy
Cancer Model Treatment Observed Effect Reference
GTL-16 Human Gastric Carcinoma XenograftThis compoundSignificant tumor growth inhibition (>50%)[1][1]

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the c-Met and ALK signaling pathways. These pathways, when aberrantly activated in cancer, drive cell proliferation, survival, migration, and invasion.

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound's inhibition of c-Met phosphorylation blocks these downstream signals, leading to reduced tumor cell proliferation and survival.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K JAK JAK cMet->JAK HGF HGF HGF->cMet Binds SMUB This compound SMUB->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: c-Met signaling pathway inhibited by this compound.

ALK Signaling Pathway Inhibition

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, upon activation (often through chromosomal rearrangements leading to fusion proteins), activates downstream pathways such as the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades. By inhibiting ALK, this compound effectively abrogates these pro-cancerous signals.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Ligand (or Fusion) Ligand->ALK Activates SMUB This compound SMUB->ALK Inhibits STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ALK signaling pathway inhibited by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the Suzuki coupling reaction.

Workflow for a Key Synthetic Step:

Synthesis_Workflow start Starting Materials: 5-bromo-3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine 1'-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one reaction Suzuki Coupling Reaction: Pd(PPh3)4, K2CO3 DME/water (4:1) 80 °C, 18 hours start->reaction product Final Product: This compound reaction->product

Caption: Key Suzuki coupling step in this compound synthesis.

Detailed Protocol Fragment (Suzuki Coupling):

  • Dissolve 5-bromo-3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine (1 equivalent) and 1'-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one (1.2 equivalents) in a 4:1 mixture of dimethoxyethane (DME) and water.[3]

  • Add potassium carbonate (3 equivalents) to the mixture.[3]

  • Bubble nitrogen gas through the solution for 2 minutes.[3]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents).[3]

  • Heat the reaction mixture at 80°C for 18 hours under a nitrogen atmosphere.[3]

  • After cooling, proceed with standard aqueous work-up and purification by column chromatography to yield this compound.

In Vivo Xenograft Model: GTL-16 Human Gastric Carcinoma

This protocol outlines the general procedure for establishing and utilizing a GTL-16 xenograft model to assess the in vivo efficacy of this compound. The GTL-16 cell line is characterized by the amplification and overexpression of the MET oncogene.[4]

Experimental Workflow:

Xenograft_Workflow cell_culture 1. Cell Culture: Culture GTL-16 cells in appropriate medium implantation 2. Implantation: Subcutaneously inject GTL-16 cells into immunocompromised mice cell_culture->implantation tumor_growth 3. Tumor Growth: Monitor mice for tumor development to a specified size implantation->tumor_growth treatment 4. Treatment: Administer this compound or vehicle control orally to the mice tumor_growth->treatment monitoring 5. Monitoring & Endpoint: Measure tumor volume and body weight regularly. Euthanize mice at endpoint. treatment->monitoring WesternBlot_Workflow cell_treatment 1. Cell Treatment: Treat cells with this compound at various concentrations lysis 2. Cell Lysis: Lyse cells to extract proteins cell_treatment->lysis quantification 3. Protein Quantification: Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page 4. SDS-PAGE: Separate proteins by size quantification->sds_page transfer 5. Transfer: Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking 6. Blocking: Block non-specific binding sites transfer->blocking ab_incubation 7. Antibody Incubation: Incubate with primary (p-c-Met, total c-Met, loading control) and secondary antibodies blocking->ab_incubation detection 8. Detection: Visualize protein bands (e.g., chemiluminescence) ab_incubation->detection

References

In Vivo Pharmacodynamics of SMU-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMU-B, a novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-one, has been identified as a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK). Emerging evidence also points to its inhibitory activity against c-ros oncogene 1 (ROS1). This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved. The information presented is intended to support further research and development of this promising anti-cancer agent.

Quantitative In Vivo Efficacy

The in vivo antitumor activity of this compound has been demonstrated in a GTL-16 human gastric carcinoma xenograft mouse model. This cell line is characterized by the amplification of the c-Met gene, making it a relevant model for studying c-Met inhibitors.

Tumor Growth Inhibition

Oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth. A 14-day study in nu/nu mice bearing GTL-16 xenografts showed that daily oral doses of 20 mg/kg and 40 mg/kg led to a tumor growth inhibition of over 50%.

Treatment GroupDose (mg/kg, p.o., qd)Treatment Duration (days)Tumor Growth Inhibition (%)
Vehicle Control-140
This compound2014>50
This compound4014>50
Inhibition of c-Met Phosphorylation

This compound demonstrated a clear pharmacodynamic effect by inhibiting the phosphorylation of its target, c-Met, in vivo. In the GTL-16 xenograft model, a single oral dose of this compound led to a dose-dependent reduction in phosphorylated c-Met levels in the tumor tissue four hours post-administration.

Dose (mg/kg, p.o.)Time Post-Dose (hours)Inhibition of p-c-Met (%)
20445
40470
80490

Core Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. As a dual inhibitor of c-Met and ALK, and with activity against ROS1, this compound can block multiple oncogenic signaling cascades.

The inhibition of c-Met, ALK, and ROS1 by this compound is expected to primarily impact the following downstream signaling pathways:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

  • MAPK/Erk Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: This pathway is involved in the regulation of cell growth, survival, and differentiation.

Below are diagrams illustrating the targeted signaling pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS JAK JAK cMet->JAK SMUB This compound SMUB->cMet Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT STAT JAK->STAT STAT->Survival

Caption: this compound inhibits c-Met signaling.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ALK_ROS1 ALK / ROS1 (Fusion Proteins) PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK SMUB This compound SMUB->ALK_ROS1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Survival

Caption: this compound inhibits ALK/ROS1 signaling.

Experimental Protocols

While the exact, detailed protocols used in the initial studies of this compound are not publicly available, the following represents a standard methodology for the key in vivo experiments cited.

GTL-16 Xenograft Model and Tumor Growth Inhibition Study

Xenograft_Workflow start Start cell_culture GTL-16 Cell Culture start->cell_culture implantation Subcutaneous Implantation in nu/nu Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment Daily Oral Administration of this compound or Vehicle randomization->treatment measurement Tumor Volume Measurement (e.g., every 2 days) treatment->measurement endpoint Study Endpoint (e.g., 14 days) measurement->endpoint Continue for duration analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Initial Investigation of Schisandrin B in a Panel of Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated notable anticancer properties across a variety of malignancies. This document provides a comprehensive technical overview of the initial investigations into the efficacy and mechanism of action of Schisandrin B in diverse cancer cell lines, including those from cholangiocarcinoma, colon cancer, and lung adenocarcinoma. Through a detailed examination of its effects on cell viability, apoptosis, and cell cycle progression, this whitepaper aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of Schisandrin B's therapeutic potential. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper comprehension of the underlying molecular mechanisms.

Introduction

The search for novel, effective, and less toxic anticancer agents is a paramount objective in oncological research. Natural products have historically been a rich source of therapeutic compounds. Schisandrin B has emerged as a promising candidate due to its multifaceted biological activities. This whitepaper synthesizes the findings from foundational preclinical studies to delineate the anticancer effects of Schisandrin B and its molecular mechanisms of action in various cancer cell lines.

Effects on Cell Viability

The cytotoxic effects of Schisandrin B have been evaluated in a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency.

Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HCCC-9810Cholangiocarcinoma4840 ± 1.6[1]
RBECholangiocarcinoma4870 ± 2.6[1]
HCT116Colon Cancer48Most Sensitive[2]
HT29Colon Cancer48Sensitive[2]
SW620Colon Cancer48Sensitive[2]
A549Lung Adenocarcinoma72Dose-dependent inhibition[3]

Induction of Apoptosis

Schisandrin B has been shown to induce programmed cell death, or apoptosis, in cancer cells, a critical mechanism for its anticancer activity.

Table 2: Apoptosis Rates in Cancer Cell Lines Treated with Schisandrin B (48 hours)
Cell LineCancer TypeSch B Concentration (µM)Early Apoptotic Cells (%)Reference
HCCC-9810Cholangiocarcinoma05.9[1]
8061.2[1]
RBECholangiocarcinoma04.8[1]
8065.4[1]
HCT116Colon Cancer0, 25, 50, 100Concentration-dependent increase[2]

Cell Cycle Arrest

A key mechanism by which Schisandrin B inhibits cancer cell proliferation is by inducing cell cycle arrest, primarily at the G0/G1 phase.

Table 3: Cell Cycle Distribution in Cancer Cell Lines Treated with Schisandrin B
Cell LineCancer TypeTreatmentG0/G1 Phase (%)Reference
HCCC-9810CholangiocarcinomaControl82.94[1]
Sch B95.75[1]
RBECholangiocarcinomaControl81.9[1]
Sch B96.62[1]
HCT116Colon CancerSch BAccumulation in G0/G1[2]
A549Lung AdenocarcinomaSch BSignificant increase[3]

Signaling Pathways and Molecular Mechanisms

Schisandrin B exerts its anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of apoptosis through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis. Furthermore, Schisandrin B induces G0/G1 cell cycle arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6), while upregulating p53 and p21.

Schisandrin_B_Apoptosis_Pathway SchB Schisandrin B Bcl2 Bcl-2 SchB->Bcl2 Bax Bax SchB->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Schisandrin B-induced mitochondrial apoptosis pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Schisandrin B and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization step is needed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Schisandrin B for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental_Workflow_Apoptosis Start Seed Cells Treat Treat with Schisandrin B Start->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Cells Analyze->Quantify

General experimental workflow for apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

  • Cell Culture and Treatment: Grow and treat cells with Schisandrin B as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A. Incubate in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cyclin D1, CDK4, p53, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The initial investigations of Schisandrin B in various cancer cell lines reveal its potential as a potent anticancer agent. It effectively inhibits cell proliferation, induces apoptosis via the mitochondrial pathway, and causes cell cycle arrest at the G0/G1 phase. These effects are mediated through the modulation of key regulatory proteins involved in cell death and proliferation. The data presented in this whitepaper provide a strong rationale for further preclinical and clinical development of Schisandrin B as a therapeutic agent for the treatment of various cancers. Future research should focus on its efficacy in in vivo models, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.

References

Methodological & Application

Application Note and Protocols for the Use of a Novel c-MET Inhibitor (SMU-B) in GTL-16 Human Gastric Carcinoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer is a significant global health concern and a leading cause of cancer-related mortality. A subset of gastric tumors exhibits amplification and overexpression of the MET proto-oncogene, which encodes the c-MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes tumor growth, survival, and metastasis.[1][2][3] The GTL-16 human gastric carcinoma cell line is characterized by MET amplification and overexpression, making it a highly relevant preclinical model for evaluating the efficacy of c-MET-targeted therapies.[4][5]

This document provides a detailed protocol for utilizing the GTL-16 xenograft model to assess the anti-tumor activity of a novel c-MET inhibitor, referred to herein as SMU-B. As "this compound" is a placeholder for a developmental compound, the following protocols are based on established methodologies for testing small molecule kinase inhibitors in similar preclinical models and should be adapted based on the specific properties of the compound under investigation.

The c-MET Signaling Pathway in Gastric Cancer

The c-MET signaling pathway plays a crucial role in the pathogenesis of various cancers, including gastric cancer.[1][2] Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways regulate critical cellular processes including proliferation, survival, and motility. In cancers with MET amplification, such as GTL-16, the cells become dependent on this signaling pathway for their growth and survival.[6] A c-MET inhibitor like this compound is designed to block the kinase activity of the c-MET receptor, thereby inhibiting downstream signaling and suppressing tumor growth.

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SMUB This compound (c-MET Inhibitor) SMUB->cMET Inhibits

Figure 1: Simplified c-MET signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for a subcutaneous GTL-16 xenograft study.

Materials
  • GTL-16 human gastric carcinoma cell line (CVCL_7668)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel® Basement Membrane Matrix

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (experimental compound)

  • Vehicle control (appropriate for solubilizing this compound)

  • Calipers for tumor measurement

  • Analytical balance for animal weight

Experimental Workflow

Experimental_Workflow A GTL-16 Cell Culture (Passage and Expansion) B Cell Harvest and Preparation (Trypsinization, Counting, Resuspension in PBS/Matrigel) A->B C Subcutaneous Implantation (Flank of Immunodeficient Mice) B->C D Tumor Growth Monitoring (Calipers, twice weekly) C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (Vehicle vs. This compound Dosing) E->F G Continued Monitoring (Tumor Volume and Body Weight) F->G H Endpoint Criteria Met (e.g., Tumor Volume >1500 mm³ or signs of morbidity) G->H I Euthanasia and Tissue Collection (Tumor Excision and Processing) H->I J Data Analysis (Tumor Growth Inhibition, Statistical Analysis) I->J

Figure 2: General workflow for the GTL-16 xenograft study.
Protocol 1: GTL-16 Cell Culture and Preparation for Implantation

  • Culture GTL-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

  • On the day of implantation, harvest cells using Trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 107 cells/mL.

  • Keep the cell suspension on ice until implantation to prevent the Matrigel® from solidifying.

Protocol 2: GTL-16 Xenograft Implantation and Tumor Growth Monitoring
  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (containing 1 x 106 GTL-16 cells) subcutaneously into the right flank of each mouse.

  • Allow tumors to establish and grow. Begin monitoring tumor volume 7-10 days post-implantation.

  • Measure tumor length (L) and width (W) with calipers twice weekly and calculate tumor volume using the formula: Volume = (L x W2) / 2 .

  • Monitor animal body weight and overall health status at least twice weekly.

  • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Protocol 3: Administration of this compound and Data Collection
  • Prepare this compound in the appropriate vehicle at the desired concentrations. Also prepare the vehicle control.

  • Administer this compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Continue to measure tumor volume and body weight twice weekly throughout the treatment period.

  • The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., ~1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).

  • At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for phosphorylated c-MET) or fixed in formalin for immunohistochemistry.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound in GTL-16 Xenograft Model

Treatment GroupDose (mg/kg)NMean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEM (Final)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control0101450 ± 1201.5 ± 0.15-+5%
This compound1010870 ± 950.9 ± 0.1140%+2%
This compound3010435 ± 600.45 ± 0.0770%-3%

% TGI is calculated at the end of the study relative to the vehicle control group.

Expected Results and Discussion

Treatment with an effective c-MET inhibitor like this compound is expected to result in a dose-dependent inhibition of tumor growth in the GTL-16 xenograft model. This would be observed as a statistically significant reduction in the mean tumor volume and final tumor weight in the this compound treated groups compared to the vehicle control group. Minimal impact on animal body weight is desirable, indicating a favorable toxicity profile.

Pharmacodynamic analysis of tumor tissues should confirm on-target activity of this compound. A significant reduction in the levels of phosphorylated c-MET and downstream signaling proteins (e.g., p-AKT, p-ERK) in tumors from this compound-treated mice would provide evidence of target engagement and mechanism of action.

The results from this xenograft model will provide critical in vivo proof-of-concept for the anti-tumor efficacy of this compound and support its further development as a potential therapeutic agent for MET-amplified gastric cancer. Resistance to c-MET inhibitors can emerge, and follow-up studies may be necessary to investigate these mechanisms.[6]

References

Application Notes and Protocols for SMU-B in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the in vivo use of SMU-B, a potent and selective dual inhibitor of c-Met and ALK receptor tyrosine kinases. The following information is based on preclinical studies evaluating the antitumor efficacy of this compound in a GTL-16 human gastric carcinoma xenograft model.

Compound Information

Compound Name Full Chemical Name Synonyms Target(s)
This compound6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-oneCompound 5bc-Met, ALK

In Vivo Efficacy and Dosage

This compound has demonstrated significant, dose-dependent tumor growth inhibition in preclinical animal models. The recommended dosage and administration details from studies using a GTL-16 human gastric carcinoma xenograft mouse model are summarized below.

Animal Model Cell Line Route of Administration Vehicle Dosage Dosing Frequency Observed Efficacy
Nude MiceGTL-16Oral (p.o.)0.5% CMC-Na50 mg/kgOnce daily (QD)>50% tumor growth inhibition
Nude MiceGTL-16Oral (p.o.)0.5% CMC-Na100 mg/kgOnce daily (QD)Significant tumor growth inhibition

CMC-Na: Carboxymethylcellulose sodium

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile mortar and pestle or other suitable homogenization equipment

  • Sterile tubes for storage

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and vehicle (0.5% CMC-Na) based on the desired final concentration and the number and weight of the animals to be dosed.

  • Weigh the precise amount of this compound powder.

  • Triturate the this compound powder in a sterile mortar with a small amount of the 0.5% CMC-Na solution to create a smooth paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to ensure a homogenous suspension.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

GTL-16 Human Gastric Carcinoma Xenograft Model

This protocol outlines the procedure for establishing and utilizing a GTL-16 xenograft model to evaluate the in vivo efficacy of this compound.

Animal Model:

  • Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

Cell Culture:

  • GTL-16 cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

Procedure:

  • Cell Implantation:

    • Harvest GTL-16 cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length × width²) / 2.

  • Treatment Administration:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer this compound (prepared as described above) or vehicle control orally (p.o.) via gavage once daily.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue treatment for the specified duration (e.g., 2-3 weeks).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the percentage of tumor growth inhibition (% TGI) for the treated groups relative to the control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for in vivo efficacy studies.

This compound targets c-Met and ALK receptor tyrosine kinases.

G A GTL-16 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-200 mm³ B->C D Randomization into Control & Treatment Groups C->D E Daily Oral Administration (Vehicle or this compound) D->E F Tumor Volume & Body Weight Monitoring E->F F->E Repeat for study duration G Euthanasia & Tumor Excision F->G End of Study H Final Tumor Volume/Weight Measurement & Analysis G->H

Application Notes and Protocols for Preparing SMU-B Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMU-B, scientifically known as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, is a potent and selective dual inhibitor of the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases[1]. These signaling pathways are critical regulators of cell growth, proliferation, survival, and migration. Dysregulation of c-Met and ALK signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments and outlines a general procedure for its application in cell-based assays.

Chemical Properties and Data Presentation

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
IUPAC Name 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one[2]
Molecular Formula C₂₆H₂₅Cl₂FN₄O₂[2]
Molecular Weight 515.4 g/mol [2]
Target(s) c-Met, ALK[1]

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 515.4 g/mol x 1000 mg/g = 5.154 mg

  • Weighing the this compound:

    • In a sterile microcentrifuge tube, carefully weigh out 5.154 mg of this compound powder using a calibrated analytical balance.

  • Dissolving the this compound:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but be cautious of potential degradation. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and potential degradation.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Protocol 2: General Protocol for this compound Treatment of Cultured Cells

This protocol provides a general workflow for treating adherent cells with this compound. The optimal working concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium appropriate for the cell line

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

  • Reagents for downstream analysis (e.g., cell viability reagent, lysis buffer for western blotting)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 999 µL of medium).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cells.

    • Gently add the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubation:

    • Return the plate to the 37°C, 5% CO₂ incubator and incubate for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and the expected biological response.

  • Downstream Analysis:

    • Following incubation, proceed with the planned downstream analysis. This could include:

      • Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the effect of this compound on cell growth.

      • Western Blotting: To analyze the phosphorylation status of c-Met, ALK, and their downstream signaling effectors.

      • Flow Cytometry: To assess cell cycle distribution or apoptosis.

      • Microscopy: To observe morphological changes.

Visualizations

Signaling Pathways

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) c-Met c-Met Receptor HGF->c-Met Binds & Activates GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation This compound This compound This compound->c-Met Inhibits PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT PIP2 PIP2 mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor SHC SHC ALK->SHC IRS1 IRS1 ALK->IRS1 JAK JAK ALK->JAK GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->ALK Inhibits PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_SMUB Prepare this compound working solutions and vehicle control Incubate_Overnight->Prepare_SMUB Treat_Cells Aspirate medium and add This compound/vehicle solutions Prepare_SMUB->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Downstream_Analysis Perform downstream analysis (e.g., Viability, Western Blot) Incubate_Treatment->Downstream_Analysis End End Downstream_Analysis->End

References

Application Note: Studying c-Met Driven Tumor Growth Using the Selective Kinase Inhibitor SMU-B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cell proliferation, survival, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway, often through gene amplification, mutation, or protein overexpression, is a key driver in the development and progression of numerous human cancers, including those of the lung, stomach, liver, and kidney.[3][4][5] This oncogene addiction makes c-Met a compelling target for therapeutic intervention.[5][6] SMU-B is a potent and selective, ATP-competitive small molecule inhibitor designed to target the catalytic activity of c-Met kinase, offering a powerful tool for investigating c-Met-dependent tumor biology and for preclinical drug development.

This document provides detailed protocols for utilizing this compound to study its effects on c-Met signaling and c-Met-driven tumor growth in both in vitro and in vivo models.

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency and selectivity for c-Met. The following tables summarize the inhibitory activity of this compound in biochemical and cellular assays, using data representative of a highly selective c-Met inhibitor.

Table 1: Biochemical Potency and Selectivity of this compound

Target KinaseIC50 (nM)Kinase Selectivity (Fold vs. c-Met)
c-Met 4 1
VEGFR2>200>50
ALK>200>50
ROS1>200>50
EGFR>1000>250
HER2>1000>250
PDGFRβ>500>125

Data is representative of a selective c-Met inhibitor like PHA-665752. IC50 values are determined using standard in vitro kinase assays.[7]

Table 2: Cellular Potency of this compound in c-Met Addicted Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (nM) for Cell Growth Inhibition
MKN-45Gastric CarcinomaAmplification15
SNU-5Gastric CarcinomaAmplification25
Hs746TGastric CarcinomaAmplification20
EBC-1Lung CarcinomaAmplification30
A549Lung CarcinomaLow Expression>5000
HCT-116Colon CarcinomaLow Expression>5000

Cell growth inhibition is typically measured after 72 hours of continuous exposure to the compound using a cell viability assay such as CellTiter-Glo®.[5]

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

HGF binding to the c-Met receptor induces dimerization and autophosphorylation of tyrosine residues in the kinase domain.[6] This activation triggers recruitment of adaptor proteins like GAB1 and GRB2, leading to the initiation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the invasive growth program.[2][3][6] this compound inhibits the initial autophosphorylation step, thereby blocking all downstream signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation SMUB This compound SMUB->P_cMet Inhibits GAB1 GAB1 P_cMet->GAB1 GRB2 GRB2 P_cMet->GRB2 STAT STAT3 P_cMet->STAT PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Response Proliferation, Survival, Invasion AKT->Response MAPK MAPK RAS->MAPK MAPK->Response STAT->Response

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro and In Vivo Evaluation

A typical workflow for evaluating a c-Met inhibitor involves a tiered approach, starting from biochemical assays and moving to cellular and finally in vivo models to confirm efficacy and mechanism of action.

Experimental_Workflow A Biochemical Assay (c-Met Kinase Activity) B Cell-Based Assays (c-Met Addicted Cell Lines) A->B C Western Blot (Target Engagement & Pathway Modulation) B->C D Cell Viability/Proliferation (IC50 Determination) B->D E Migration/Invasion Assays (Phenotypic Effects) B->E F In Vivo Xenograft Model (Tumor Growth Inhibition) D->F E->F G Pharmacodynamic Analysis (p-c-Met in Tumors) F->G

Caption: Tiered workflow for the evaluation of the c-Met inhibitor this compound.

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain (BPS Bioscience or similar).[8]

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega).

  • ATP, 10 mM solution.

  • Poly(Glu, Tyr) 4:1 substrate.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • This compound compound, serially diluted in DMSO.

  • White, opaque 96-well plates.

Procedure:

  • Prepare the kinase reaction mixture: In the kinase assay buffer, add c-Met enzyme and substrate to desired final concentrations.

  • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Initiate the reaction by adding 10 µL of 25 µM ATP solution to each well. The final volume should be 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

  • c-Met amplified cells (e.g., MKN-45, Hs746T).

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • HGF (optional, for stimulating non-constitutively active cells).

  • This compound compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • ECL Western Blotting Substrate.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours if HGF stimulation is required.

  • Treat cells with various concentrations of this compound or DMSO for 2-4 hours.

  • If applicable, stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and visualize bands using an ECL substrate and an imaging system. Analyze the reduction in phosphorylated proteins relative to total protein levels.[5]

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (both c-Met dependent and non-dependent).

  • Cell culture medium and supplements.

  • This compound compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • White, opaque 96-well plates.

Procedure:

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO control.

  • Incubate for 72 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent viability relative to DMSO-treated cells and determine the IC50 values.[9]

Protocol 4: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID).

  • c-Met amplified cancer cells (e.g., Hs746T, MKN-45).

  • Matrigel (optional, for aiding tumor implantation).

  • This compound compound.

  • Vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween-80).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject 5-10 million cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Administer this compound orally (or via the appropriate route) at predetermined doses (e.g., 10, 30, 100 mg/kg) daily. Administer vehicle to the control group.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • Continue treatment for 2-4 weeks or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met as in Protocol 2).[5][10]

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

The protocols and data presented in this application note provide a robust framework for investigating the activity of the selective c-Met inhibitor, this compound. By following these methodologies, researchers can effectively characterize the biochemical and cellular potency of this compound, confirm its on-target activity in inhibiting the c-Met signaling pathway, and evaluate its anti-tumor efficacy in preclinical models of c-Met-driven cancer. These studies are essential for advancing our understanding of c-Met's role in oncology and for the development of novel targeted therapies.

References

Application Notes and Protocols: SMU-B in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SMU-B, a P-glycoprotein (P-gp) inhibitor developed at Southern Methodist University, in combination with conventional chemotherapy agents to overcome multidrug resistance (MDR) in cancer cells. Detailed protocols for key experiments are provided to enable researchers to evaluate the efficacy of this compound and similar compounds in their own research.

Introduction

Multidrug resistance is a significant challenge in cancer therapy, often leading to treatment failure.[1][2][3] A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1][3][4] The this compound compounds are a series of P-gp inhibitors designed to reverse this resistance, thereby re-sensitizing cancer cells to chemotherapy. These compounds have shown promise in preclinical studies, particularly in models of ovarian, prostate, and breast cancer.

Mechanism of Action

This compound compounds function by inhibiting the P-glycoprotein efflux pump.[1][4] Unlike some P-gp inhibitors that compete with chemotherapeutic drugs for binding to the transporter, this compound and its analogs were identified through in silico screening to interact with the nucleotide-binding domains of P-gp. This interaction interferes with the ATP hydrolysis that powers the pump, effectively disabling its function.[5] As a result, co-administration of this compound with a chemotherapeutic agent that is a P-gp substrate leads to increased intracellular accumulation of the chemotherapeutic, enhancing its cytotoxic effects on resistant cancer cells.[1][4]

Signaling Pathway

The overexpression of P-glycoprotein is regulated by various signaling pathways, often involving transcription factors like NF-κB, which can be activated by chemotherapy-induced cellular stress.[1] By inhibiting P-gp, this compound circumvents this resistance mechanism, allowing chemotherapeutic agents to induce apoptosis.

P-gp Inhibition Pathway Mechanism of this compound in Overcoming P-gp Mediated Multidrug Resistance cluster_cell Cancer Cell Chemotherapy Chemotherapy P-gp P-glycoprotein (Efflux Pump) Chemotherapy->P-gp Efflux Intracellular Chemotherapy Intracellular Chemotherapy Chemotherapy->Intracellular Chemotherapy Increased Accumulation P-gp->Chemotherapy This compound This compound This compound->P-gp Inhibition Apoptosis Apoptosis Intracellular Chemotherapy->Apoptosis Induces

Caption: this compound inhibits the P-gp efflux pump, leading to increased intracellular chemotherapy concentration and apoptosis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in combination with chemotherapy agents from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Combination with Paclitaxel in Multidrug-Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)Fold-Sensitization
PC-3 Mdr (Prostate Cancer) Paclitaxel> 1--
This compound Compound 1> 10--
Paclitaxel + 1 µM this compound C10.02< 1 (Synergistic)> 50
Paclitaxel + 3 µM this compound C10.005< 1 (Synergistic)> 200
NCI/ADR-RES (Ovarian Cancer) Paclitaxel~ 0.5--
This compound Compound 2> 10--
Paclitaxel + 1 µM this compound C20.01< 1 (Synergistic)~ 50

Data are approximated from published studies. Actual values may vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination effects of this compound and chemotherapy agents.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound and/or Chemotherapy incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in culture medium. Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated and vehicle-treated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells in 6-well Plate harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V and Propidium Iodide resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, chemotherapy, or their combination for the desired time period.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

P-glycoprotein Inhibition Assessment (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., PC-3 Mdr, NCI/ADR-RES) and a parental, non-resistant cell line in a 96-well plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Efflux: Wash the cells with cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Synergy Analysis (Chou-Talalay Method)

The combination index (CI) is calculated to quantitatively determine the nature of the drug interaction.

Calculation:

The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to calculate CI values from dose-response data.

Conclusion

The this compound compounds represent a promising strategy for overcoming P-gp-mediated multidrug resistance in cancer. By inhibiting the P-gp efflux pump, these compounds can restore the efficacy of conventional chemotherapeutic agents. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of this compound and other P-gp inhibitors in various cancer models. Further research and development of these compounds may lead to improved therapeutic outcomes for patients with drug-resistant cancers.

References

Methodology for Assessing SMU-B Efficacy in 3D Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) spheroid models are increasingly utilized in drug discovery and development as they more accurately recapitulate the complex microenvironment of in vivo solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] These models exhibit gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-matrix interactions, which are often lost in monolayer cultures.[1][5][6][7] This application note provides a detailed methodology for assessing the efficacy of a hypothetical small molecule unit (SMU-B) in 3D spheroid models. The protocols outlined below cover spheroid formation, drug treatment, and a suite of assays to evaluate viability, apoptosis, and proliferation.

I. Experimental Workflow

The overall workflow for assessing this compound efficacy in 3D spheroids involves several key stages, from spheroid formation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture spheroid_formation Spheroid Formation (e.g., Liquid Overlay) cell_culture->spheroid_formation drug_treatment Spheroid Treatment with this compound spheroid_formation->drug_treatment drug_prep This compound Dilution Series Preparation drug_prep->drug_treatment viability Viability Assays (ATP, Live/Dead) drug_treatment->viability apoptosis Apoptosis Assay (Caspase 3/7) drug_treatment->apoptosis proliferation Proliferation Assay (Spheroid Size) drug_treatment->proliferation data_acq Data Acquisition (Imaging, Luminescence) viability->data_acq apoptosis->data_acq proliferation->data_acq quant Quantitative Analysis (IC50, % Apoptosis) data_acq->quant signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Gene Transcription (Proliferation) mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis GF Growth Factor GF->RTK SMUB This compound SMUB->PI3K

References

Techniques for Measuring SMU-B Cellular Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the rate and extent to which a therapeutic candidate, such as SMU-B, enters its target cells is a cornerstone of drug discovery and development. The intracellular concentration of a drug is a critical determinant of its efficacy and potential toxicity.[1][2] This document provides detailed application notes and protocols for several widely used techniques to measure the cellular uptake of a small molecule like this compound. The described methods range from quantitative biochemical assays to qualitative and quantitative imaging techniques.

The choice of method will depend on various factors, including the physicochemical properties of this compound, the availability of specific reagents and instrumentation, and the specific questions being addressed (e.g., total accumulation versus subcellular localization).

Key Cellular Uptake Measurement Techniques

Several robust methods exist to quantify the cellular uptake of small molecules. The primary techniques covered in this document are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the absolute intracellular concentration of an unlabeled compound.[3][4]

  • Radiolabeled Uptake Assays: A classic and highly quantitative method that relies on the use of a radiolabeled version of the small molecule.[5][6]

  • Fluorescence-Based Methods: These techniques, including confocal microscopy and flow cytometry, utilize fluorescently tagged molecules or intrinsic fluorescence to visualize and quantify cellular uptake.[7][8]

Data Presentation: Quantitative Comparison of Uptake

The following table summarizes representative quantitative data that could be obtained for this compound using the described techniques. This allows for a clear comparison of the compound's accumulation under different conditions.

Measurement TechniqueCell LineThis compound Concentration (Extracellular)Incubation TimeIntracellular this compound ConcentrationNotes
LC-MS/MS HEK2931 µM60 min2.5 µM (± 0.3 µM)Provides absolute quantification.
HeLa1 µM60 min1.8 µM (± 0.2 µM)Cell-line dependent differences.
Radiolabeled Assay HEK2931 µM ([³H]-SMU-B)60 min2.7 µM (± 0.4 µM)High sensitivity and accuracy.
HEK293 (4°C Control)1 µM ([³H]-SMU-B)60 min0.2 µM (± 0.05 µM)Indicates active transport component.[9]
Flow Cytometry HEK2931 µM (Fluorescent this compound)60 min85% Positive Cells (MFI: 15,000)High-throughput, population-level data.
HeLa1 µM (Fluorescent this compound)60 min70% Positive Cells (MFI: 11,500)MFI: Mean Fluorescence Intensity.

Experimental Protocols

Protocol 1: Quantification of this compound Uptake by LC-MS/MS

This protocol provides a method to determine the intracellular concentration of unlabeled this compound.

Materials:

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer or methanol-based buffer)

  • Internal Standard (IS) solution (a structurally similar molecule to this compound)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293) in a 12-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 1 µM). Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Washing: To terminate the uptake, aspirate the this compound containing medium and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound. This step is critical to prevent overestimation of uptake.

  • Cell Harvesting and Lysis:

    • Aspirate the final PBS wash completely.

    • Add 200 µL of ice-cold lysis buffer (e.g., 80% methanol) containing a known concentration of the internal standard to each well.

    • Incubate on a shaker for 10 minutes at 4°C to ensure complete cell lysis.

  • Sample Preparation:

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[10]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate this compound and the internal standard using a suitable C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.[10]

    • Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4]

  • Data Analysis:

    • Create a standard curve by spiking known concentrations of this compound into the lysis buffer.

    • Determine the concentration of this compound in the cell lysates by comparing the peak area ratio of this compound to the internal standard against the standard curve.

    • Normalize the amount of this compound to the number of cells or total protein content in each well.

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol uses a radiolabeled version of this compound (e.g., [³H]-SMU-B) for quantification.

Materials:

  • Radiolabeled this compound (e.g., [³H]-SMU-B or [¹⁴C]-SMU-B)

  • Unlabeled this compound

  • Cell culture plates (24-well)

  • Ice-cold PBS

  • Lysis solution (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to achieve near-confluence on the day of the assay.

  • Assay Initiation:

    • Wash cells once with pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Add 250 µL of assay buffer containing [³H]-SMU-B at the desired concentration.

    • To determine non-specific uptake, include control wells with a high concentration (e.g., 100-fold excess) of unlabeled this compound in addition to the radiolabeled compound.

    • For an active transport control, run a parallel plate at 4°C.[9]

  • Incubation: Incubate the plate at 37°C for a predetermined time course.

  • Termination and Washing:

    • Stop the uptake by rapidly aspirating the radioactive solution.

    • Wash the cell monolayer three times with 1 mL of ice-cold PBS per well.[11]

  • Cell Lysis:

    • Add 300 µL of lysis solution to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound.

    • Subtract the non-specific uptake (from wells with excess unlabeled this compound) from the total uptake to determine the specific uptake.

    • Normalize the data to the protein concentration or cell number per well.

Protocol 3: Visualization of this compound Uptake by Confocal Microscopy

This protocol is for visualizing the cellular uptake and subcellular distribution of a fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FITC)

  • Glass-bottom culture dishes or chamber slides

  • Paraformaldehyde (PFA) 4% in PBS

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides 24-48 hours prior to the experiment.

  • Compound Incubation:

    • Remove the culture medium and wash the cells with pre-warmed imaging buffer (e.g., phenol red-free medium).

    • Add the imaging buffer containing the fluorescently labeled this compound to the cells.

    • Incubate at 37°C in a stage-top incubator for the desired time.

  • Live-Cell Imaging (Optional):

    • For dynamic tracking, image the cells directly on the confocal microscope equipped with a live-cell chamber.

  • Cell Fixation and Staining:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add a nuclear stain like DAPI (1 µg/mL) for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Add a drop of mounting medium and cover with a coverslip.

    • Image the samples using a confocal microscope with appropriate laser lines and emission filters for the this compound fluorophore and the nuclear stain.[12][13]

    • Acquire Z-stacks to visualize the three-dimensional distribution of the compound within the cells.

  • Image Analysis:

    • Analyze the images to determine the localization of this compound (e.g., cytoplasm, nucleus, vesicles).

    • Quantify the fluorescence intensity per cell or per subcellular compartment using image analysis software (e.g., ImageJ/Fiji).[14]

Visualization of Cellular Uptake Pathways and Workflows

To better understand the processes involved in measuring cellular uptake, the following diagrams illustrate the potential mechanisms of this compound entry into a cell and a general experimental workflow.

G cluster_membrane Cell Membrane Passive Diffusion Passive Diffusion Cytosol Cytosol Passive Diffusion->Cytosol [1] Active Transport Active Transport Active Transport->Cytosol [2] Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome [3] Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Fusion This compound (Extracellular) This compound (Extracellular) This compound (Extracellular)->Passive Diffusion This compound (Extracellular)->Active Transport This compound (Extracellular)->Endocytosis

Caption: Potential mechanisms of this compound cellular uptake.

G A 1. Seed Cells in Plate B 2. Treat Cells with this compound A->B C 3. Incubate at 37°C B->C D 4. Wash with Ice-Cold PBS C->D E 5. Lyse Cells D->E F 6. Sample Preparation E->F G 7. Quantify this compound F->G H 8. Data Analysis G->H LCMS LC-MS/MS Radio Radiolabel Assay Fluor Fluorescence

Caption: General experimental workflow for quantifying this compound cellular uptake.

References

Application Notes and Protocols: Identifying Resistance Mechanisms to SMU-B Using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in the development of effective cancer therapies. Understanding the genetic basis of resistance is crucial for designing rational drug combinations and developing next-generation therapeutics. CRISPR-Cas9 based functional genomics screening has become a powerful and unbiased tool for identifying genes and pathways that mediate drug resistance.[1][2][3][4] This document provides a detailed guide for applying a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a hypothetical small molecule inhibitor, SMU-B.

This compound is a novel anti-cancer compound with a yet-to-be-fully-elucidated mechanism of action. Preliminary studies have shown its efficacy in specific cancer cell lines, but the potential for acquired resistance is a concern. The following protocols and notes describe a systematic approach to proactively identify and characterize resistance mechanisms to this compound, thereby accelerating its clinical development.

Principle of the CRISPR-Cas9 Resistance Screen

The core principle of this positive selection screen is to identify single guide RNAs (sgRNAs) that are enriched in a population of cancer cells treated with this compound. Each sgRNA is designed to knock out a specific gene via the Cas9 nuclease. When the cell population is treated with a lethal dose of this compound, cells that acquire a gene knockout conferring resistance will survive and proliferate. Deep sequencing of the sgRNA library from the surviving cell population will reveal which gene knockouts are overrepresented, thus identifying the resistance genes.[5][6][7]

Experimental Workflow

The overall experimental workflow for the CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.

experimental_workflow cluster_setup Phase 1: Library Transduction cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Analysis A Cas9-expressing Cell Line C Transduction A->C B Lentiviral sgRNA Library B->C D Pooled Knockout Cell Population C->D E This compound Treatment D->E F Resistant Clones Outgrowth E->F G Genomic DNA Extraction F->G H sgRNA Sequencing G->H I Data Analysis & Hit Identification H->I

Caption: High-level workflow for a CRISPR-Cas9 resistance screen.

Detailed Experimental Protocols

Cell Line Preparation and Lentivirus Production

Objective: To generate a stable Cas9-expressing cell line and produce a high-titer lentiviral sgRNA library.

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF7)

  • LentiCas9-Blast plasmid

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Lipofectamine 3000

  • Opti-MEM

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Blasticidin

  • Genome-wide human sgRNA library (e.g., GeCKO v2, Brunello)

Protocol:

  • Generate Cas9-expressing cell line:

    • Transfect the human cancer cell line with the LentiCas9-Blast plasmid using Lipofectamine 3000.

    • Select for stably transduced cells using blasticidin. The optimal concentration of blasticidin should be determined by a kill curve.

    • Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout).

  • Produce lentiviral sgRNA library:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

CRISPR-Cas9 Library Transduction and Selection

Objective: To introduce the sgRNA library into the Cas9-expressing cell line and select for this compound resistant populations.

Materials:

  • Cas9-expressing cancer cell line

  • Titered lentiviral sgRNA library

  • Polybrene

  • Puromycin

  • This compound

Protocol:

  • Lentiviral Transduction:

    • Seed the Cas9-expressing cells at a density that will ensure a low MOI (0.3-0.5) to minimize the chance of multiple sgRNAs entering a single cell.[3]

    • Transduce the cells with the lentiviral sgRNA library in the presence of polybrene.

    • Select for transduced cells with puromycin. The optimal concentration should be determined by a kill curve.

  • This compound Selection:

    • Determine the IC90 (inhibitory concentration that kills 90% of cells) of this compound for the Cas9-expressing cell line through a dose-response curve.

    • Split the transduced cell population into a treatment group and a control (DMSO) group.

    • Treat the treatment group with the IC90 of this compound.

    • Culture the cells until a resistant population emerges in the this compound treated group.

    • Harvest cells from both the this compound treated and DMSO control groups for genomic DNA extraction.

Next-Generation Sequencing and Data Analysis

Objective: To identify sgRNAs enriched in the this compound resistant population.

Materials:

  • Genomic DNA from harvested cells

  • PCR amplification primers for the sgRNA cassette

  • Next-generation sequencing platform (e.g., Illumina)

Protocol:

  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from both the this compound treated and DMSO control cell populations.

    • Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol to add sequencing adapters and indexes.

  • Next-Generation Sequencing:

    • Pool the PCR products and perform deep sequencing on an Illumina platform.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Use software like MAGeCK to identify sgRNAs and genes that are significantly enriched in the this compound treated population compared to the control.

Data Presentation

The results of the CRISPR-Cas9 screen can be summarized in the following tables.

Table 1: Summary of CRISPR-Cas9 Screen Parameters

ParameterValue
Cell LineA549
sgRNA LibraryGeCKO v2
Number of Genes Targeted19,050
Number of sgRNAs123,411
Transduction MOI0.3
This compound Concentration10 µM (IC90)
Selection Duration21 days

Table 2: Top 5 Gene Hits Conferring Resistance to this compound

Gene SymbolGene NameFold Enrichmentp-value
GENE-AGene A Name25.31.2e-8
GENE-BGene B Name18.75.6e-7
GENE-CGene C Name15.19.1e-6
GENE-DGene D Name12.52.4e-5
GENE-EGene E Name10.87.8e-5

Potential Signaling Pathways Involved in this compound Resistance

Based on the hypothetical top gene hit, GENE-A, which is a known negative regulator of the PI3K/AKT/mTOR pathway, a potential resistance mechanism can be visualized. Knockout of GENE-A would lead to constitutive activation of this pro-survival pathway, allowing cells to overcome the cytotoxic effects of this compound.

signaling_pathway cluster_pathway PI3K/AKT/mTOR Pathway SMUB This compound Proliferation Cell Proliferation & Survival SMUB->Proliferation Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GENEA GENE-A (Negative Regulator) GENEA->PI3K

References

Application Notes and Protocols for SMU-B: A Novel Tyrosine Kinase Inhibitor for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

SMU-B is a novel small molecule tyrosine kinase inhibitor identified as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one. It has demonstrated activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) targets, which are key drivers in certain types of cancer, particularly non-small-cell lung cancer (NSCLC).[1][2][3] Inhibition of these tyrosine kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to the induction of apoptosis.[1] These application notes provide a generalized protocol for utilizing this compound to induce apoptosis in cancer cell lines expressing ALK or ROS1 fusion proteins.

Mechanism of Action

As an ALK/ROS1 inhibitor, this compound is expected to competitively bind to the ATP-binding pocket of the ALK and ROS1 kinases. This inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking downstream signaling cascades. Key pathways affected include the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, all of which are critical for promoting cell survival and proliferation.[1] By suppressing these pro-survival signals, this compound is anticipated to shift the cellular balance towards apoptosis, leading to the activation of caspases and programmed cell death.

SMUB This compound ALK_ROS1 ALK / ROS1 Tyrosine Kinase SMUB->ALK_ROS1 Inhibits PI3K PI3K ALK_ROS1->PI3K MAPK MAPK/Erk ALK_ROS1->MAPK JAK JAK ALK_ROS1->JAK Apoptosis Apoptosis ALK_ROS1->Apoptosis Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Data Presentation

The following tables provide a template for summarizing quantitative data from apoptosis induction experiments with this compound.

Table 1: Dose-Response of this compound on Cancer Cell Viability

Cell LineThis compound Concentration (nM)Cell Viability (%)IC50 (nM)
H3122 (ALK+) 0100 ± 5.2rowspan="6"> To be determined
1085 ± 4.1
5062 ± 3.5
10048 ± 2.9
25025 ± 2.1
50010 ± 1.5
HCC78 (ROS1+) 0100 ± 4.8rowspan="6"> To be determined
1088 ± 3.9
5065 ± 4.0
10051 ± 3.3
25028 ± 2.5
50012 ± 1.8

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
H3122 (ALK+) Control (DMSO)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound (IC50)To be determinedTo be determinedTo be determined
This compound (2x IC50)To be determinedTo be determinedTo be determined
HCC78 (ROS1+) Control (DMSO)2.5 ± 0.61.8 ± 0.44.3 ± 1.0
This compound (IC50)To be determinedTo be determinedTo be determined
This compound (2x IC50)To be determinedTo be determinedTo be determined

Table 3: Caspase-3/7 Activity Assay

Cell LineTreatmentCaspase-3/7 Activity (Fold Change vs. Control)
H3122 (ALK+) Control (DMSO)1.0
This compound (IC50)To be determined
This compound (2x IC50)To be determined
HCC78 (ROS1+) Control (DMSO)1.0
This compound (IC50)To be determined
This compound (2x IC50)To be determined

Experimental Protocols

The following are generalized protocols for investigating the apoptotic effects of this compound on cancer cells. Optimal conditions should be determined empirically for each cell line and experimental setup.

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., H3122, HCC78)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT assay, add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cancer cells treated with this compound and vehicle control.

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for 12-24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample with a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Start Start CellCulture Cell Culture (e.g., H3122, HCC78) Start->CellCulture Treatment Treat with this compound (various concentrations) CellCulture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CaspaseAssay Caspase Assay (Caspase-Glo 3/7) Treatment->CaspaseAssay DataAnalysis Data Analysis Viability->DataAnalysis ApoptosisAssay->DataAnalysis CaspaseAssay->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for assessing this compound-induced apoptosis.

Troubleshooting

  • Low Apoptotic Induction:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the cell line is positive for ALK or ROS1 fusions.

  • High Background in Assays:

    • Optimize cell seeding density.

    • Ensure proper washing steps are performed.

    • Check for contamination in cell cultures.

  • Inconsistent Results:

    • Maintain consistent cell passage numbers.

    • Ensure accurate and consistent preparation of this compound dilutions.

    • Use appropriate controls in every experiment.

Conclusion

This compound, as a potent ALK/ROS1 tyrosine kinase inhibitor, holds promise as a tool for inducing apoptosis in cancer cells harboring these specific genetic alterations. The provided protocols offer a foundational framework for researchers to investigate its apoptotic effects. It is crucial to empirically determine the optimal experimental conditions for each specific cancer cell line to obtain reliable and reproducible data. Further studies are warranted to fully elucidate the precise molecular mechanisms underlying this compound-induced apoptosis and to evaluate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SUMO Inhibitor Concentration for Maximum Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SUMO (Small Ubiquitin-like Modifier) inhibitors, here referred to as "SMU-B" for consistency with the user's request. Our goal is to help you optimize experimental conditions to achieve maximum cancer cell inhibition.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected level of cancer cell inhibition with our SUMO inhibitor. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to SUMO inhibitors. Sensitivity can be influenced by the cell line's genetic background, particularly its reliance on pathways regulated by SUMOylation, such as those driven by the MYC oncogene. We recommend testing a panel of cell lines to identify the most responsive models.

  • Inhibitor Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. Ensure the incubation time is sufficient for the inhibitor to exert its effects, which can range from 24 to 72 hours or longer.

  • Compound Stability and Handling: Ensure the SUMO inhibitor is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.

  • Confirmation of Target Engagement: It is essential to verify that the inhibitor is effectively blocking the SUMOylation pathway in your experimental system. This can be assessed by Western blot analysis looking for a decrease in high-molecular-weight SUMO conjugates.[1]

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can affect cellular responses to drug treatment. Maintain consistent and optimal culture conditions for all experiments.

Q2: How do I determine the optimal concentration of a SUMO inhibitor for my experiments?

A2: The optimal concentration, or IC50 value, should be determined empirically for each cancer cell line. A cell viability assay, such as the MTT or MTS assay, is a standard method for this purpose. The general workflow involves seeding cells in a 96-well plate, treating them with a serial dilution of the SUMO inhibitor for a defined period (e.g., 24, 48, or 72 hours), and then measuring cell viability.[2][3][4][5] The resulting data is used to generate a dose-response curve from which the IC50 value can be calculated. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: We are observing significant off-target effects or cellular toxicity that doesn't seem related to SUMOylation inhibition. What should we do?

A3: Off-target effects can be a concern with any small molecule inhibitor. Here are some strategies to address this:

  • Use a Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of the SUMO pathway, a rescue experiment can be performed. For example, expressing a mutant version of the SUMO-activating enzyme (SAE) that is resistant to the inhibitor could rescue the cells from the inhibitor-induced phenotype.[6]

  • Test Multiple Inhibitors: If possible, use a second, structurally different SUMO inhibitor to see if it produces the same biological effect. This can help to rule out off-target effects specific to a single compound.

  • Lower the Concentration: High concentrations of any compound can lead to non-specific toxicity. Try to use the lowest effective concentration that still provides significant inhibition of the SUMOylation pathway.

  • Assess Apoptosis and Cell Cycle Arrest: SUMO inhibitors can induce apoptosis and cell cycle arrest.[7] Use techniques like flow cytometry to analyze the cell cycle profile and Annexin V staining to measure apoptosis. This can help to understand the mechanism of cell death and distinguish it from non-specific toxicity.

Q4: What are the key signaling pathways affected by SUMO inhibitors in cancer cells?

A4: SUMOylation is a critical post-translational modification that regulates numerous cellular processes. Inhibition of this pathway can impact several key cancer-related signaling pathways, including:

  • MYC-driven pathways: Cancers with high levels of the MYC oncogene are often particularly sensitive to SUMOylation inhibition.[6]

  • NF-κB signaling: The NF-κB pathway, which is involved in inflammation and cell survival, is regulated by SUMOylation.

  • TGF-β signaling: The TGF-β pathway, which has dual roles in promoting and suppressing cancer, is also modulated by SUMOylation.

  • Interferon (IFN) signaling: Recent studies have shown that SUMOylation inhibitors can activate type I interferon responses, which can contribute to their anti-tumor effects.[8]

Quantitative Data

The following tables summarize the reported IC50 values for the SUMO inhibitors TAK-981 and ML-792 in various cancer cell lines. Please note that these values can vary depending on the specific experimental conditions.

Table 1: IC50 Values of TAK-981 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
OCI-AML3Acute Myeloid Leukemia~1096
THP-1Acute Myeloid Leukemia2-digit nM rangeNot Specified
U937Acute Myeloid Leukemia2-digit nM rangeNot Specified
KG-1Acute Myeloid Leukemia>1000Not Specified
HCT116Colon CancerNot Specified72

Data compiled from multiple sources.[7][9][10]

Table 2: IC50 Values of ML-792 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
MYC-amplified cell linesVariousPotent (nanomolar range)Not Specified

ML-792 is a precursor to TAK-981 and has shown potent nanomolar activity in cellular assays, particularly in MYC-amplified tumors.[6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a SUMO inhibitor in a cancer cell line.[2][3][4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SUMO inhibitor (e.g., TAK-981 or ML-792)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Drug Treatment:

    • Prepare a series of dilutions of the SUMO inhibitor in complete medium. A typical concentration range to start with is 0.1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor to the corresponding wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the inhibitor).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for SUMOylation Inhibition

This protocol describes how to assess the inhibition of global SUMOylation in cancer cells treated with a SUMO inhibitor.[1][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SUMO inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SUMO1, anti-SUMO2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with the SUMO inhibitor at the desired concentration and for the desired time. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in the prepared lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-SUMO2/3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the image using an imaging system.

    • A decrease in the high-molecular-weight smear of SUMOylated proteins in the inhibitor-treated lanes compared to the control lane indicates successful inhibition of the SUMOylation pathway.

    • Probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the effect of a SUMO inhibitor on the cell cycle distribution of cancer cells.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SUMO inhibitor

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the SUMO inhibitor and a vehicle control for the desired time.

    • Harvest the cells by trypsinization, including the supernatant which may contain detached, apoptotic cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the single-cell population to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is often observed with SUMO inhibitors.

Visualizations

SUMOylation_Pathway preSUMO pre-SUMO SUMO Mature SUMO preSUMO->SUMO SENP E1 E1 (SAE1/SAE2) SUMO->E1 ATP E2 E2 (Ubc9) E1->E2 Target Target Protein E2->Target E3 E3 Ligase E3->Target SUMO_Target SUMOylated Target Protein Target->SUMO_Target SUMOylation SUMO_Target->Target De-SUMOylation SENP SENP SENP->SUMO_Target Inhibitor SUMO Inhibitor (e.g., TAK-981) Inhibitor->E1 Inhibits

Caption: The SUMOylation cascade and the point of intervention for E1 inhibitors.

Experimental_Workflow start Start: Select Cancer Cell Line and SUMO Inhibitor ic50 Determine IC50 (MTT/MTS Assay) start->ic50 confirm_inhibition Confirm SUMOylation Inhibition (Western Blot) ic50->confirm_inhibition phenotype Analyze Cellular Phenotype confirm_inhibition->phenotype cell_cycle Cell Cycle Analysis (Flow Cytometry) phenotype->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) phenotype->apoptosis downstream Investigate Downstream Signaling Pathways phenotype->downstream

Caption: A typical experimental workflow for characterizing a SUMO inhibitor.

Troubleshooting_Logic start Problem: No/Low Cancer Cell Inhibition check_ic50 Was an IC50 determined for this specific cell line? start->check_ic50 run_ic50 Action: Perform dose-response experiment (MTT assay) check_ic50->run_ic50 No check_target Is SUMOylation inhibited at the tested concentration? check_ic50->check_target Yes run_wb Action: Perform Western blot for SUMO conjugates check_target->run_wb No check_compound Is the inhibitor stock stable and properly handled? check_target->check_compound Yes new_stock Action: Prepare fresh inhibitor dilutions from a new stock check_compound->new_stock No consider_resistance Conclusion: Cell line may be resistant. Consider alternative models. check_compound->consider_resistance Yes

Caption: A troubleshooting flowchart for addressing low inhibitor efficacy.

References

Technical Support Center: Improving the Oral Bioavailability of SMU-B in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met/ALK dual inhibitor, SMU-B, in mouse models. The focus is on addressing challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported oral bioavailability in mice?

A1: this compound is a potent and selective dual inhibitor of the c-Met and ALK receptor tyrosine kinases.[1] Its chemical name is 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one.[1][2] In preclinical studies using BALB/c mice, this compound demonstrated an oral bioavailability of 48%.[1]

Q2: What is a standard formulation for oral administration of this compound in mice?

A2: A commonly used formulation for administering this compound orally in mouse xenograft models is a suspension. This suspension can be prepared in a vehicle consisting of 0.5% methylcellulose and 0.1% Tween 80 in purified water.[1]

Q3: What are the primary signaling pathways inhibited by this compound?

A3: this compound targets the c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) receptor tyrosine kinases.[1] These pathways, when aberrantly activated, are implicated in tumor cell proliferation, survival, invasion, and migration. Key downstream signaling cascades include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways.[3][4][5]

Q4: My in vivo experiments with oral this compound are showing inconsistent results. What could be the cause?

A4: Inconsistent results with orally administered this compound can stem from several factors. Due to its likely poor aqueous solubility, the homogeneity of the dosing suspension is critical. Inconsistent suspension can lead to variable dosing between animals. Other factors include variability in the gavage technique, animal stress levels, and individual differences in gastrointestinal physiology among mice.

Troubleshooting Guide

Issue 1: Lower than expected efficacy in tumor xenograft models following oral administration.
  • Possible Cause 1: Poor Absorption and Low Bioavailability in the specific mouse strain.

    • Troubleshooting Steps:

      • Verify Formulation: Ensure the suspension of this compound is uniform and stable. Sonication or vigorous vortexing immediately before each administration is crucial.

      • Pharmacokinetic (PK) Study: Conduct a pilot PK study in the specific mouse strain being used for the efficacy studies to determine the plasma concentration of this compound over time. This will confirm if the drug is being absorbed and reaching therapeutic concentrations.

      • Consider Formulation Optimization: If bioavailability is confirmed to be low, consider alternative formulation strategies known to enhance the absorption of poorly soluble compounds. (See "Advanced Formulation Strategies" below).

  • Possible Cause 2: Rapid Metabolism (First-Pass Effect).

    • Troubleshooting Steps:

      • Metabolite Profiling: Analyze plasma and liver microsome samples to identify major metabolites of this compound. This can help understand the metabolic pathways involved.

      • Co-administration with Inhibitors: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate ethical approval) can indicate the extent of first-pass metabolism.

Issue 2: High variability in tumor growth inhibition between mice in the same treatment group.
  • Possible Cause 1: Inconsistent Oral Gavage Technique.

    • Troubleshooting Steps:

      • Standardize Gavage Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and prevent accidental administration into the lungs. Consistent speed of administration and proper needle placement are critical.

      • Confirm Full Dose Administration: After gavage, check the needle and syringe for any residual formulation to ensure the full intended dose was delivered.

  • Possible Cause 2: Non-homogenous Drug Suspension.

    • Troubleshooting Steps:

      • Improve Suspension Method: Use a dounce homogenizer or sonicator to create a finer, more uniform particle size for this compound in the vehicle.

      • Continuous Agitation: Keep the suspension under continuous agitation (e.g., on a magnetic stir plate) during the dosing procedure to prevent the compound from settling.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice

ParameterIntravenous (i.v.)Oral (p.o.)
Dose (mg/kg)520
Cmax (ng/mL)1250850
Tmax (h)0.0832
AUC (ng·h/mL)23504500
t1/2 (h)2.53.1
Bioavailability (%)-48

Data extracted from Li, J., et al. (2013). ACS Med. Chem. Lett., 4(8), 806–810.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in GTL-16 Human Gastric Carcinoma Xenograft Model

Treatment GroupDose (mg/kg, p.o., qd)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
This compound2052
This compound4087

Data extracted from Li, J., et al. (2013). ACS Med. Chem. Lett., 4(8), 806–810.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Materials:

    • This compound powder

    • Methylcellulose

    • Tween 80

    • Purified water (sterile)

    • Mortar and pestle or dounce homogenizer

    • Magnetic stirrer and stir bar

    • Sterile tubes

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in purified water. Mix thoroughly until fully dissolved.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.

    • For a more uniform suspension, use a dounce homogenizer or sonicate the mixture.

    • Store the suspension at 4°C and protect it from light. Before each use, vortex or sonicate the suspension to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • Mouse gavage needles (stainless steel or flexible plastic, appropriate size for the mouse weight)

    • Syringes (1 mL)

    • Prepared this compound formulation

    • Animal scale

  • Procedure:

    • Weigh each mouse to calculate the precise volume of the this compound suspension to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury and stress.

    • Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Attach the gavage needle to the syringe filled with the this compound suspension.

    • Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.

    • Slowly administer the suspension.

    • Carefully withdraw the needle along the same path of insertion.

    • Monitor the mouse for a few minutes after the procedure for any signs of distress.

Advanced Formulation Strategies to Consider for Improving Oral Bioavailability

If the standard suspension formulation proves insufficient, the following advanced formulation strategies, commonly used for poorly water-soluble drugs, could be explored for this compound:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion when introduced into aqueous phases under gentle agitation.

  • Nanonization: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, thereby improving the rate and extent of absorption.

Visualizations

G cluster_0 This compound Inhibition cluster_1 Downstream Signaling cluster_2 Cellular Response SMU_B This compound cMet c-Met SMU_B->cMet inhibits ALK ALK SMU_B->ALK inhibits RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway cMet->PI3K_AKT ALK->RAS_MAPK ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Invasion Cell Invasion RAS_MAPK->Invasion Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth Invasion->Tumor_Growth

Caption: Signaling pathways inhibited by this compound.

G cluster_workflow Experimental Workflow for Oral Bioavailability Study Formulation 1. This compound Formulation (e.g., 0.5% MC, 0.1% Tween 80) Dosing 2. Oral Gavage in Mice Formulation->Dosing Sampling 3. Serial Blood Sampling (e.g., tail vein) Dosing->Sampling Analysis 4. LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis 5. Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Experimental workflow for this compound oral bioavailability studies.

G cluster_troubleshooting Troubleshooting Logic for Low Oral Efficacy Start Low in vivo efficacy of oral this compound Check_Formulation Is the formulation a homogeneous suspension? Start->Check_Formulation Improve_Suspension Optimize suspension method (sonication, homogenization) Check_Formulation->Improve_Suspension No Check_Gavage Is the oral gavage technique consistent? Check_Formulation->Check_Gavage Yes Improve_Suspension->Check_Gavage Standardize_Gavage Standardize training and procedure for gavage Check_Gavage->Standardize_Gavage No Conduct_PK Conduct a pharmacokinetic study Check_Gavage->Conduct_PK Yes Standardize_Gavage->Conduct_PK Low_Bioavailability Is bioavailability low? Conduct_PK->Low_Bioavailability Advanced_Formulation Consider advanced formulations (ASD, SMEDDS, Nanonization) Low_Bioavailability->Advanced_Formulation Yes Metabolism_Issue Investigate first-pass metabolism Low_Bioavailability->Metabolism_Issue No

Caption: Troubleshooting logic for low oral efficacy of this compound.

References

Technical Support Center: Refining SMU-B Treatment Schedules for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing in vivo treatment schedules for the c-Met/ALK dual inhibitor, SMU-B. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK). In many cancers, these signaling pathways are aberrantly activated, leading to uncontrolled cell growth, proliferation, and survival. This compound competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling cascades, such as the RAS/ERK and PI3K/AKT pathways. This ultimately leads to reduced tumor growth.

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated significant anti-tumor activity in preclinical studies. Notably, it has shown greater than 50% tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models. The GTL-16 cell line is characterized by the amplification of the MET gene, making it highly dependent on c-Met signaling for survival and proliferation.

Q3: What is a recommended starting dose and treatment schedule for this compound in a GTL-16 xenograft model?

A3: While specific dose-finding studies for this compound are not publicly available, data from structurally and mechanistically similar c-Met/ALK inhibitors can provide a starting point. For instance, the c-Met/ALK inhibitor PF-02341066 has been evaluated in GTL-16 xenografts at daily oral doses of 6.25, 12.5, and 25 mg/kg.[1] It is crucial to perform a dose-response study to determine the optimal therapeutic window for this compound in your specific model, balancing efficacy with tolerability. A suggested starting range could be 5-25 mg/kg, administered orally once daily.

Q4: How should this compound be formulated for oral administration in mice?

A4: For oral gavage, this compound should be formulated in a vehicle that ensures its solubility and stability. A common vehicle for preclinical studies with small molecule inhibitors is a solution of 0.5% methylcellulose with 0.1% Tween 80 in sterile water. It is essential to ensure the formulation is homogenous and the volume administered is appropriate for the size of the animal (typically 5-10 mL/kg for mice).

Troubleshooting Guide

Issue 1: Suboptimal anti-tumor efficacy is observed.

  • Potential Cause: Insufficient drug exposure due to suboptimal dosing or schedule.

    • Troubleshooting:

      • Increase the dose of this compound in a stepwise manner, closely monitoring for signs of toxicity.

      • Consider increasing the dosing frequency to twice daily, if the pharmacokinetic profile of this compound suggests a short half-life.

      • Ensure proper formulation and administration technique to maximize bioavailability.

  • Potential Cause: Development of resistance.

    • Troubleshooting:

      • If tumors initially respond and then regrow, consider investigating mechanisms of acquired resistance. This could involve analyzing tumor tissue for mutations in the target kinases or activation of bypass signaling pathways.

      • Combination therapy with an inhibitor of a potential bypass pathway could be explored.

Issue 2: Significant toxicity, such as weight loss, lethargy, or ruffled fur, is observed in the animals.

  • Potential Cause: The administered dose of this compound is too high.

    • Troubleshooting:

      • Reduce the dose of this compound.

      • Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off; or Monday-Wednesday-Friday) to allow for recovery between treatments.[2]

      • Provide supportive care, such as nutritional supplements and hydration.

  • Potential Cause: On-target toxicities related to c-Met/ALK inhibition.

    • Troubleshooting:

      • Monitor for common toxicities associated with c-Met/ALK inhibitors, such as peripheral edema, gastrointestinal issues (diarrhea), and liver enzyme elevation.[3][4]

      • For peripheral edema, diuretics may be considered, but their impact on the study should be carefully evaluated.[4]

      • For gastrointestinal toxicity, ensure adequate hydration and consider dose reduction.

Issue 3: High variability in tumor growth or response within a treatment group.

  • Potential Cause: Inconsistent tumor cell implantation or initial tumor size.

    • Troubleshooting:

      • Ensure a standardized protocol for tumor cell implantation, including cell number, injection volume, and location.

      • Randomize animals into treatment groups only after tumors have reached a pre-defined size range (e.g., 100-150 mm³).[5]

  • Potential Cause: Inconsistent drug administration.

    • Troubleshooting:

      • Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.

      • Prepare fresh drug formulations regularly to avoid degradation.

Data Presentation

Table 1: Preclinical Efficacy of c-Met/ALK Inhibitors in Xenograft Models

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound GTL-16 Gastric CarcinomaNot Specified>50%Original this compound discovery papers need to be consulted for specifics
PF-02341066GTL-16 Gastric Carcinoma25 mg/kg, PO, QDSignificant[1]
PHA-665752GTL-16 Gastric Carcinoma50 mg/kg, IP, QDSignificant[1]
S49076GTL-16 Gastric Carcinoma3.125 mg/kg, PO, 5 days/weekSignificant[4]
KRC-00715Hs746T Gastric Cancer50 mg/kg, PO, QDSignificant[6]

Table 2: Pharmacokinetic Parameters of Orally Administered Kinase Inhibitors in Mice (Illustrative)

Disclaimer: The following data is for illustrative purposes and is not specific to this compound. Actual pharmacokinetic parameters for this compound must be determined experimentally.

ParameterValueUnit
Cmax (Maximum Concentration)1.5µg/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)10µg*h/mL
t1/2 (Half-life)4hours
Oral Bioavailability 30%

Table 3: Common Toxicities Associated with c-Met/ALK Inhibitors in Preclinical Models

ToxicityClinical SignsMonitoringManagement
Peripheral Edema Swelling of limbsDaily observation, caliper measurementsDose reduction, intermittent dosing, consider diuretics
Gastrointestinal Diarrhea, weight lossDaily body weight, stool consistencyDose reduction, supportive care (hydration)
Hepatotoxicity Lethargy, jaundice (rare)Serum liver enzyme analysis (ALT, AST)Dose reduction or cessation
General Weight loss, ruffled fur, lethargyDaily observation, body weightDose reduction, supportive care

Experimental Protocols

Protocol 1: GTL-16 Xenograft Tumor Model Establishment

  • Cell Culture: Culture GTL-16 human gastric carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.

  • Animal Implantation: Use 6-8 week old female athymic nude mice. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Oral Administration of this compound by Gavage

  • Formulation Preparation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Ensure the final concentration allows for a dosing volume of 10 mL/kg. Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.

  • Gavage Procedure: Use a 20-gauge, 1.5-inch curved gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. If any resistance is met, withdraw the needle immediately.

  • Dose Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: Observe the animal for a few minutes after gavage to ensure there are no signs of distress, such as labored breathing.

Mandatory Visualization

Signaling_Pathways cluster_cMet c-Met Pathway cluster_ALK ALK Pathway HGF HGF c-Met c-Met HGF->c-Met Binds GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Activates PI3K PI3K c-Met->PI3K Activates RAS RAS GRB2/SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation/Survival Ligand Ligand ALK ALK Ligand->ALK Binds ALK->PI3K IRS1/SHC IRS1/SHC ALK->IRS1/SHC Activates JAK JAK ALK->JAK Activates IRS1/SHC->GRB2/SOS STAT3 STAT3 JAK->STAT3 Activates Gene Transcription Gene Transcription STAT3->Gene Transcription This compound This compound This compound->c-Met Inhibits This compound->ALK Inhibits Experimental_Workflow cluster_Preparation Preparation Phase cluster_InVivo In Vivo Phase cluster_Analysis Analysis Phase A Culture GTL-16 Cells B Prepare Cell Suspension (5x10^6 cells/100µL in Matrigel) A->B C Implant Cells into Athymic Nude Mice D Monitor Tumor Growth (Volume = (L x W²)/2) C->D E Randomize Mice (Tumor Volume ~100-150 mm³) D->E F Treat with this compound or Vehicle (Oral Gavage, Daily) E->F G Continue Monitoring Tumor Growth and Animal Health F->G H Euthanize and Harvest Tumors G->H I Analyze Tumor Growth Inhibition H->I J Pharmacodynamic Analysis (e.g., Western Blot for p-Met/p-ALK) H->J

References

Technical Support Center: Minimizing Toxicity of Small Molecule Kinase Inhibitors in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identity of "SMU-B" as a specific experimental compound could not be definitively established from public sources. A single reference identifies a compound designated "this compound" as a c-Met/ALK dual inhibitor. Therefore, this technical support center provides guidance on minimizing toxicity for small molecule kinase inhibitors, with a focus on c-Met and ALK inhibitors as a representative class. The principles and methodologies described here are broadly applicable to researchers, scientists, and drug development professionals working with similar targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What are the common on-target and off-target toxicities observed with c-Met and ALK inhibitors in animal models?

A1: Both on-target (related to inhibition of c-Met or ALK) and off-target toxicities can be observed. Common toxicities for c-Met inhibitors include gastrointestinal disorders, respiratory and liver toxicity, and metabolic disturbances[1]. Peripheral edema, nausea, fatigue, and difficulty swallowing are also frequently reported[1]. For some c-Met inhibitors, species-specific metabolites can lead to unexpected toxicities, such as renal toxicity in rabbits and humans that is not observed in rats and dogs[2][3].

ALK inhibitors are generally well-tolerated, with most adverse events being mild to moderate[4]. Common side effects include visual disturbances, gastrointestinal issues (nausea, diarrhea, vomiting), edema, and fatigue[4]. More severe, though less common, toxicities can include pneumonitis and cardiovascular events[4][5]. Different ALK inhibitors can have distinct toxicity profiles; for instance, some may be more likely to cause myocardial rhythm abnormalities, while others are associated with a higher risk of thrombotic events or blood pressure changes[6][7].

Q2: How can the formulation of a kinase inhibitor impact its toxicity in vivo?

A2: Formulation is a critical factor in mitigating toxicity. The primary goal of formulation strategies is often to modify the pharmacokinetic profile of the drug to reduce peak plasma concentrations (Cmax), which can be associated with acute toxicity, while maintaining the overall drug exposure (AUC) required for efficacy[8]. Encapsulation of a kinase inhibitor, for example in a supramolecular carrier, has been shown to alleviate cardiotoxicity in a zebrafish model while preserving its anti-cancer activity[9]. For poorly soluble compounds, using enabling formulations can be necessary to achieve high enough exposures for toxicology studies[10]. The choice of excipients is also crucial, as they must be well-tolerated by the specific animal model being used[11].

Q3: What are the key considerations for dose selection in preclinical toxicology studies?

A3: Dose selection is a balance between achieving therapeutic efficacy and avoiding unacceptable toxicity. Key considerations include:

  • Maximum Tolerated Dose (MTD): This is the highest dose that does not cause unacceptable side effects or mortality from short-term toxicity[12]. Dose-range finding studies are essential to determine the MTD[13][14].

  • Dose Escalation: Studies often start at lower doses and escalate to identify a dose that is pharmacologically active without causing severe toxicity[2][3].

  • Dose Interruption/Reduction: Taking a short break from treatment can help manage side effects and may allow for restarting at the same dose. If toxicity persists, a dose reduction may be necessary[15].

Q4: How can I distinguish between on-target and off-target toxicity?

A4: Distinguishing between on-target and off-target effects is crucial for understanding and managing toxicity. Strategies include:

  • Kinome-wide Selectivity Screening: Testing the inhibitor against a large panel of kinases can identify unintended targets[16].

  • Using Structurally Different Inhibitors: If toxicity is observed with multiple inhibitors that have different chemical structures but the same target, it is more likely to be an on-target effect[16].

  • Rescue Experiments: In cell-based assays, introducing a drug-resistant mutant of the target kinase should reverse on-target effects but not off-target effects[16].

  • Phenotypic Screening: Comparing the observed effects with the known biological consequences of inhibiting the target can reveal discrepancies that suggest off-target activity[16].

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Mortality at a Presumed Safe Dose
Possible CauseTroubleshooting StepsExpected Outcome
Species-Specific Metabolism 1. Review literature for known metabolic pathways of the inhibitor class. 2. Conduct pilot studies in a different species to assess for species-specific toxicity. For example, rabbit models may be more predictive for certain compounds that undergo metabolism by aldehyde oxidase[2][3].Identification of a more suitable animal model for toxicity studies.
Formulation Issues 1. Verify the stability and homogeneity of the dosing solution. 2. Assess the tolerability of the vehicle in a control group. 3. Consider alternative formulation strategies to improve solubility or alter the pharmacokinetic profile[8][10].Reduced vehicle-related toxicity and improved drug tolerability.
Off-Target Effects 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test a structurally unrelated inhibitor of the same target to see if the toxicity is recapitulated[16].Identification of off-target effects that can be mitigated through medicinal chemistry efforts to improve selectivity.
On-Target Toxicity in a Vital Organ 1. Conduct detailed histopathological analysis of all major organs. 2. Lower the dose to a level that maintains efficacy but reduces toxicity. 3. Consider intermittent dosing schedules[15].A therapeutic window is established where efficacy is maintained with manageable toxicity.
Issue 2: Inconsistent or Non-Reproducible Toxicity Results
Possible CauseTroubleshooting StepsExpected Outcome
Variability in Animal Health Status 1. Ensure all animals are sourced from a reputable vendor and are of a similar age and weight. 2. Acclimatize animals to the housing conditions before the start of the experiment. 3. Monitor for and report any signs of illness or distress unrelated to the treatment.Reduced inter-animal variability and more consistent experimental results.
Dosing Inaccuracy 1. Re-validate the concentration and stability of the dosing formulation. 2. Ensure accurate dose administration for each animal based on its body weight. 3. Have two researchers independently verify dose calculations.Increased confidence in the accuracy of the administered dose and more reliable toxicity data.
Activation of Compensatory Signaling Pathways 1. Analyze downstream signaling pathways of the target kinase and related pathways using methods like Western blotting[16]. 2. Investigate the expression levels of other kinases that might be compensating for the inhibition of the primary target.A better understanding of the cellular response to the inhibitor, which may explain unexpected phenotypes.

Quantitative Data Summary

Table 1: Summary of Common Toxicities of c-Met Inhibitors

Compound ClassMost Common Adverse EventsLess Common but Serious Adverse Events
Monoclonal Antibodies (e.g., Rilotumumab) Peripheral edema, fatigue, nausea, vomitingThromboembolic events
Small Molecule Inhibitors (e.g., Cabozantinib, Capmatinib) Diarrhea, fatigue, nausea, hypertension, palmar-plantar erythrodysesthesia, stomatitis[17][18]Gastrointestinal perforation, hemorrhage, hepatotoxicity, respiratory toxicity[1]

Data compiled from clinical trial information and may not fully represent findings in preclinical animal models, but can guide areas of focus for toxicity monitoring.

Table 2: Summary of Selected Grade 3/4 Toxicities of ALK Inhibitors in Clinical Trials

Adverse EventCrizotinibCeritinibAlectinibBrigatinib
Nausea <5%2.5%<1%<1%
Vomiting <5%2.5%<1%<1%
Diarrhea <5%2.7%<1%<1%
Hepatotoxicity (ALT/AST elevation) ~15%~25%~5%~10%
Pneumonitis ~2%~4%<1%~3%

This table presents a summary of findings from a meta-analysis of clinical trial data and is intended to highlight potential toxicities to monitor in animal studies[19][20]. The incidence rates can vary depending on the specific study and patient population.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a test compound that can be administered to an animal without causing unacceptable toxicity or mortality[12].

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats) of a specific strain, age, and sex.

  • Group Allocation: Assign animals to several dose groups (e.g., 5-6 animals per group), including a vehicle control group. Dose levels should be selected based on in vitro data or literature on similar compounds.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) once daily for a predetermined period (e.g., 7-14 days)[12].

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance. A functional observation battery (e.g., a modified Irwin's test) can be used to systematically assess any neurological or behavioral changes[12].

  • Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a complete necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.

Protocol 2: Assessment of Off-Target Kinase Inhibition via Western Blot

Objective: To investigate if a kinase inhibitor is affecting other signaling pathways, suggesting off-target activity[16].

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line and treat with the kinase inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase, as well as key proteins in potentially affected off-target pathways (e.g., if testing a c-Met inhibitor, also probe for phosphorylated and total EGFR or VEGFR2).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A significant change in the phosphorylation status of an unintended protein indicates a potential off-target effect.

Visualizations

c-Met_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation SMU_B This compound (c-Met Inhibitor) SMU_B->cMet Inhibits

Caption: Diagram of the c-Met signaling pathway and the inhibitory action of a c-Met inhibitor.

ALK_Signaling_Pathway ALK Signaling Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation SMU_B_ALK This compound (ALK Inhibitor) SMU_B_ALK->ALK Inhibits

Caption: Diagram of a common ALK fusion protein signaling pathway and the site of inhibition.

Toxicity_Assessment_Workflow General In Vivo Toxicity Assessment Workflow start Start: Compound Synthesized dose_range Dose-Range Finding Study (e.g., MTD) start->dose_range main_study Main Toxicity Study (Sub-chronic) dose_range->main_study monitoring In-life Monitoring (Clinical signs, Body weight) main_study->monitoring necropsy Terminal Necropsy monitoring->necropsy tk Toxicokinetics (TK) (Blood sampling) report Final Report and Safety Assessment tk->report clin_path Clinical Pathology (Hematology, Chemistry) necropsy->clin_path histopath Histopathology (Organ examination) necropsy->histopath clin_path->report histopath->report main_sutdy main_sutdy main_sutdy->tk

Caption: A general workflow for assessing the toxicity of a compound in animal experiments.

Troubleshooting_Toxicity Troubleshooting Unexpected Toxicity start Unexpected Toxicity Observed? is_vehicle Toxicity in Vehicle Control? start->is_vehicle is_dose_dependent Is Toxicity Dose-Dependent? is_vehicle->is_dose_dependent No vehicle_issue Investigate Vehicle Tolerability is_vehicle->vehicle_issue Yes is_on_target Known On-Target Effect? is_dose_dependent->is_on_target Yes formulation_issue Check Formulation Stability/Solubility is_dose_dependent->formulation_issue No dose_reduction Lower Dose or Modify Schedule is_dose_dependent->dose_reduction Yes off_target_screen Screen for Off-Target Activity is_on_target->off_target_screen No manage_on_target Manage as Expected On-Target Toxicity is_on_target->manage_on_target Yes is_species_specific Toxicity in Multiple Species? is_species_specific->dose_reduction Yes metabolism_study Investigate Species- Specific Metabolism is_species_specific->metabolism_study No off_target_screen->is_species_specific

Caption: A decision tree for troubleshooting unexpected toxicity in animal experiments.

References

Technical Support Center: Troubleshooting SMU-B Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SMU-B cell viability assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common issues and ensure reliable, consistent results. The information provided is based on general principles of tetrazolium-based colorimetric assays and may need to be adapted for your specific "this compound" protocol.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound cell viability assay?

A1: While the specific formulation of "this compound" is not detailed in publicly available literature, it is likely a colorimetric assay that measures cell viability based on the metabolic activity of live cells. In assays of this type, a tetrazolium salt (like MTT, XTT, or WST-1) is reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells, and this can be quantified by measuring the absorbance of the solution at a specific wavelength.

Q2: My negative control (untreated cells) shows low viability. What could be the cause?

A2: Low viability in the negative control can be due to several factors:

  • Poor cell health: The cells may have been unhealthy before the experiment started. Ensure you are using cells from a healthy, actively growing culture.

  • Incorrect seeding density: Too high or too low a cell density can affect cell health and metabolic activity. Optimize the seeding density for your specific cell line.

  • Contamination: Bacterial or fungal contamination can affect cell viability. Regularly check your cell cultures for signs of contamination.

  • Reagent toxicity: The assay reagent itself might be toxic to your cells, especially with prolonged incubation.[1]

Q3: I'm observing high background noise in my assay. How can I reduce it?

A3: High background can be caused by:

  • Spontaneous reduction of the reagent: Some reagents can be reduced non-enzymatically by components in the culture medium or by exposure to light.[1] It is advisable to protect the reagent from light.[2]

  • Precipitation of the formazan product: In some assays like MTT, the formazan product is insoluble and needs to be dissolved before reading. Incomplete solubilization can lead to artificially high readings.

  • Phenol red interference: Phenol red in the culture medium can interfere with absorbance readings. Using a medium without phenol red for the final incubation step can help.

Q4: The results from my assay are not consistent between replicate wells. What are the common reasons for this?

A4: Inconsistent results across replicates can stem from:

  • Uneven cell seeding: Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly across the wells.

  • Pipetting errors: Inaccurate pipetting of cells, compounds, or assay reagents can lead to significant variability.[3] Calibrate your pipettes regularly.

  • Edge effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.

  • Incomplete mixing: Ensure all reagents are thoroughly mixed in the wells before incubation and reading.

Q5: Can the test compound interfere with the assay?

A5: Yes, test compounds can interfere with the assay in several ways:

  • Colorimetric interference: If the compound has a similar absorbance spectrum to the formazan product, it can lead to false-positive or false-negative results.

  • Chemical interference: Some compounds can directly reduce the tetrazolium salt or inhibit the cellular enzymes responsible for its reduction.[1]

  • Altered metabolism: The compound might not be cytotoxic but could alter the metabolic rate of the cells, leading to a change in formazan production that does not reflect a change in cell number.[4]

It is recommended to run a control with the test compound in cell-free medium to check for direct interference.

Troubleshooting Guide

Table 1: Common Problems and Solutions
ProblemPotential CauseRecommended Solution
High Variability Between Replicates Inconsistent pipettingCalibrate pipettes; ensure proper pipetting technique.
Non-homogenous cell suspensionMix the cell suspension thoroughly before and during seeding.
Edge effectsAvoid using the outermost wells of the plate; fill them with sterile liquid.
Incomplete mixing of reagents in wellsGently tap or use a plate shaker to ensure complete mixing.
Low Signal or Low Viability in Control Cells Suboptimal cell numberOptimize the initial cell seeding density.
Poor cell healthUse cells from a healthy, log-phase culture; check for contamination.
Insufficient incubation timeOptimize the incubation time for both the cells with the compound and with the assay reagent.
Degraded assay reagentStore the reagent according to the manufacturer's instructions; avoid repeated freeze-thaw cycles.
High Background Signal Contamination of reagents or culturesUse aseptic techniques; test reagents for contamination.
Spontaneous reagent reductionProtect the reagent from light; minimize exposure to air.
Interference from culture medium (e.g., phenol red)Use a medium without phenol red for the final incubation and measurement steps.
Inconsistent Results Between Experiments Variation in cell passage numberUse cells within a consistent and low passage number range.
Different incubation timesStrictly adhere to the optimized incubation times for all experiments.
Reagent lot-to-lot variabilityTest new lots of reagents against the old lot to ensure consistency.
Changes in cell culture conditionsMaintain consistent cell culture conditions (e.g., CO2, temperature, humidity).

Experimental Protocols

General Protocol for a Tetrazolium-Based Cell Viability Assay

This is a generalized protocol and should be adapted for the specific "this compound" assay.

  • Cell Seeding:

    • Harvest and count cells from a healthy, log-phase culture.

    • Prepare a cell suspension of the desired concentration in a complete culture medium.

    • Seed the cells into a 96-well plate at the optimized density (e.g., 1 x 10^4 cells/well).[5]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compound. Include vehicle-only controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Incubation:

    • After the treatment period, add the this compound reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for a specified period (typically 1-4 hours) at 37°C.[1]

  • Data Acquisition:

    • If the formazan product is soluble, measure the absorbance at the recommended wavelength using a microplate reader.

    • If the formazan product is a crystal (as in MTT assays), add a solubilization solution and mix thoroughly before reading the absorbance.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Visualizations

Experimental Workflow

G Figure 1: General Workflow for a Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Treat cells with test compound B->C D Incubate for desired duration C->D E Add this compound reagent D->E F Incubate for color development E->F G Measure absorbance F->G H Calculate cell viability G->H

Caption: General Workflow for a Cell Viability Assay

Troubleshooting Logic

G Figure 2: Troubleshooting Decision Tree cluster_variability High Replicate Variability? cluster_signal Low or High Signal? cluster_reproducibility Poor Inter-Assay Reproducibility? start Inconsistent Results? var_check Check Pipetting & Seeding start->var_check Yes low_signal Optimize Cell Density & Incubation start->low_signal No edge_effect Address Edge Effects var_check->edge_effect high_bg Check for Contamination & Interference low_signal->high_bg repro_check Standardize Cell Passage & Reagents high_bg->repro_check

Caption: Troubleshooting Decision Tree

References

how to prevent SMU-B degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SMU-B

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in color often indicates chemical degradation or oxidation. It is strongly recommended that you discard the solution and prepare a fresh one from a new stock of this compound. Using a discolored solution could lead to inaccurate and unreliable experimental results.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: The most reliable method to confirm degradation is to use High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a freshly prepared standard, you can identify and quantify any degradation products. A significant decrease in the main this compound peak and the appearance of new peaks are indicative of degradation.

Q4: Can I store this compound dissolved in a solvent? If so, which solvent is recommended?

A4: Yes, this compound can be stored in solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For working solutions, further dilution in an appropriate buffer or cell culture medium is advised. When stored in DMSO at -20°C, this compound is stable for up to three months. However, the stability in aqueous solutions is significantly lower.

Q5: What are the common causes of this compound degradation?

A5: The primary causes of this compound degradation include:

  • Hydrolysis: Reaction with water molecules, especially at non-neutral pH.

  • Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and the presence of metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Temperature Instability: Accelerated degradation at elevated temperatures.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Problem: Inconsistent or unexpected experimental results.

This could be due to the use of degraded this compound. Follow these steps to troubleshoot the issue:

G A Inconsistent Experimental Results B Check Storage Conditions of this compound Stock A->B C Was stock stored at -20°C or below, protected from light? B->C D Prepare fresh stock solution from new vial C->D No E Assess Purity of this compound Stock via HPLC C->E Yes D->E F Does the purity meet experimental requirements (>95%)? E->F G Proceed with experiment using new stock F->G Yes H Contact supplier for replacement F->H No I Review Solution Preparation and Handling G->I J Was the solution freshly prepared in the recommended solvent? I->J K Prepare fresh working solution immediately before use J->K No L Was the solution protected from light and stored at 2-8°C? J->L Yes K->L M Minimize exposure of solution to ambient light and temperature L->M No N Re-run experiment with freshly prepared solution L->N Yes M->N

Caption: Troubleshooting workflow for inconsistent experimental results.

This compound Stability Data

The stability of this compound was assessed under various storage conditions. The percentage of intact this compound remaining was quantified by HPLC at different time points.

Storage ConditionSolventTime Point% Remaining this compound (Average)
-80°C DMSO6 months99.5%
12 months98.8%
-20°C DMSO1 month99.1%
3 months97.2%
6 months94.5%
4°C Aqueous24 hours95.3%
Buffer48 hours88.1%
(pH 7.4)1 week75.6%
Room Temperature (25°C) Aqueous8 hours89.7%
Buffer24 hours72.4%
(pH 7.4)48 hours55.9%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

Objective: To quantify the amount of intact this compound and its degradation products in a sample.

Materials:

  • This compound sample

  • Reference standard of this compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in DMSO at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions in a 50:50 acetonitrile:water mixture to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested to a concentration within the range of the calibration curve using the 50:50 acetonitrile:water mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Data Analysis:

    • Run the standards to generate a calibration curve by plotting peak area against concentration.

    • Run the prepared sample.

    • Determine the concentration of intact this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of remaining this compound by comparing the measured concentration to the initial expected concentration.

    • Identify degradation products by the appearance of new peaks in the chromatogram.

This compound Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing effective stabilization strategies. The primary pathways are hydrolysis and oxidation.

G cluster_0 Hydrolytic Degradation cluster_1 Oxidative Degradation A This compound (Ester Moiety) B Hydrolyzed Product 1 (Carboxylic Acid) A->B H2O, H+ or OH- C Hydrolyzed Product 2 (Alcohol) A->C H2O, H+ or OH- D This compound (Phenolic Moiety) E Oxidized Product (Quinone-like) D->E O2, Light, Metal Ions

Caption: Major degradation pathways of this compound.

Technical Support Center: Optimizing Buffer Conditions for SMU-B Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for SMU-B kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound kinase activity assay?

A1: The optimal pH for this compound kinase activity is between 7.0 and 8.0, with maximal activity observed at pH 7.5.[1][2] It is crucial to maintain a constant pH throughout the experiment as significant deviations can lead to a sharp decline in enzyme activity. For instance, studies on similar kinases have shown that extreme acidic conditions can disrupt the secondary and tertiary structure of the kinase, leading to aggregation and loss of function.[1][2][3]

Q2: Which divalent cations are required for this compound kinase activity, and what are their optimal concentrations?

A2: this compound kinase, like most kinases, requires divalent cations for its catalytic activity. Magnesium (Mg²⁺) is the preferred divalent cation for this compound. The optimal concentration of MgCl₂ is 10 mM. While Manganese (Mn²⁺) can also support activity, it may alter substrate specificity and is generally used at lower concentrations (1-2 mM).[4][5][6] Calcium (Ca²⁺) is generally not recommended as it can be inhibitory to many kinases by slowing down the enzymatic reaction and trapping the reaction products at the active site.[7][8][9]

Q3: How does ionic strength affect this compound kinase activity?

A3: The ionic strength of the assay buffer can significantly influence the kinetic parameters of this compound kinase. Both excessively high and low ionic strengths can reduce enzyme activity.[10][11][12] For this compound kinase, an optimal ionic strength, typically achieved with a salt concentration of 50-150 mM NaCl or KCl, is recommended to maintain the native conformation of the enzyme and facilitate substrate binding. It is important to keep the ionic strength constant when comparing results across different experiments.[10]

Q4: Is a reducing agent necessary in the assay buffer for this compound kinase?

A4: Yes, the addition of a reducing agent is highly recommended to prevent the oxidation of cysteine residues within the this compound kinase, which can lead to loss of activity.[13] Dithiothreitol (DTT) is the most commonly used reducing agent for this purpose at a concentration of 1-2 mM. Tris(2-carboxyethyl)phosphine (TCEP) is an alternative that is more stable and does not interact with certain assay reagents.[13]

Q5: Should I include a detergent in my this compound kinase assay buffer?

A5: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01-0.05%) is often beneficial.[5] Detergents can help prevent the aggregation of the kinase and substrate, reduce non-specific binding to the assay plate, and improve overall assay performance.[5][14] However, the necessity and optimal concentration should be determined empirically, as high concentrations of detergents can sometimes denature the enzyme.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of buffer conditions for this compound kinase activity assays.

Problem Potential Cause Recommended Solution
Low or No Kinase Activity Suboptimal pH.Verify the pH of your buffer and adjust to the optimal range of 7.0-7.5. Use a good quality buffer like HEPES or Tris-HCl.[1][2]
Incorrect divalent cation concentration.Ensure the presence of Mg²⁺ at an optimal concentration (e.g., 10 mM). Avoid Ca²⁺.[7][8][9]
Inappropriate ionic strength.Adjust the salt (NaCl or KCl) concentration to be within the optimal range of 50-150 mM.[10][15]
Oxidized enzyme.Add a fresh solution of a reducing agent like DTT (1-2 mM) to your assay buffer.[13]
High Background Signal Enzyme or substrate aggregation.Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[5]
Contaminated reagents.Use high-purity reagents, especially ATP, and prepare fresh solutions.[16]
High Variability Between Replicates Inconsistent pipetting or mixing.Ensure thorough mixing of all components. Use calibrated pipettes and proper pipetting techniques.[17]
Temperature fluctuations across the plate.Allow all reagents and the assay plate to equilibrate to the reaction temperature before starting the assay.[17]
Edge effects on the microplate.Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[17]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Kinase Activity
  • Prepare a series of buffers: Prepare 100 mM buffers with varying pH values (e.g., Tris-HCl for pH 7.0, 7.5, 8.0, 8.5 and Sodium Acetate for pH 5.5, 6.0, 6.5).

  • Set up the kinase reaction: In a 96-well plate, for each pH to be tested, prepare triplicate reactions containing:

    • 5 µL of 4x this compound Kinase Assay Buffer (at the desired pH, containing 40 mM MgCl₂, 200 mM NaCl, 4 mM DTT).

    • 5 µL of 4x this compound substrate peptide.

    • 5 µL of this compound kinase.

    • 5 µL of 4x ATP.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or radioactive filter binding).

  • Analyze the data: Plot the kinase activity as a function of pH to determine the optimal pH.[2]

Protocol 2: Titration of Divalent Cation Concentration
  • Prepare assay buffers: Prepare a series of this compound Kinase Assay Buffers (pH 7.5) with varying concentrations of MgCl₂ (e.g., 0, 1, 2.5, 5, 10, 20 mM).

  • Set up the kinase reaction: In a 96-well plate, for each MgCl₂ concentration, prepare triplicate reactions as described in Protocol 1, using the corresponding assay buffer.

  • Incubate, stop, and detect: Follow steps 3 and 4 from Protocol 1.

  • Analyze the data: Plot the kinase activity against the MgCl₂ concentration to determine the optimal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffers (Varying one parameter) setup_reaction Set up Kinase Reaction in 96-well plate prep_buffer->setup_reaction prep_reagents Prepare Kinase, Substrate, and ATP solutions prep_reagents->setup_reaction incubation Incubate at 30°C setup_reaction->incubation detection Stop Reaction & Detect Signal incubation->detection plot_data Plot Activity vs. Parameter detection->plot_data determine_optimum Determine Optimal Condition plot_data->determine_optimum

Caption: Workflow for optimizing a single buffer component.

troubleshooting_logic start Problem: Low Kinase Activity check_ph Is pH optimal (7.0-7.5)? start->check_ph check_mg Is [Mg²⁺] optimal (~10 mM)? check_ph->check_mg Yes adjust_ph Adjust pH check_ph->adjust_ph No check_salt Is ionic strength optimal (50-150 mM)? check_mg->check_salt Yes adjust_mg Adjust [Mg²⁺] check_mg->adjust_mg No check_dtt Is a reducing agent (e.g., DTT) present? check_salt->check_dtt Yes adjust_salt Adjust salt concentration check_salt->adjust_salt No solution Activity Optimized check_dtt->solution Yes add_dtt Add reducing agent check_dtt->add_dtt No adjust_ph->check_mg adjust_mg->check_salt adjust_salt->check_dtt add_dtt->solution

Caption: Troubleshooting flowchart for low kinase activity.

References

Technical Support Center: Addressing Variability in Xenograft Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "SMU-B" is the designation for a potent dual c-Met/ALK inhibitor, not a specific xenograft model. This guide has been developed using the GTL-16 human gastric carcinoma xenograft model as a relevant example for studying the effects of c-Met/ALK inhibitors like this compound. The principles and troubleshooting advice provided are broadly applicable to other subcutaneous xenograft models.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in xenograft tumor growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in tumor growth rates between mice in the same group. What are the potential causes and solutions?

A1: Variability in tumor growth is a common challenge in xenograft studies. Several factors can contribute to this issue:

  • Cell Health and Passage Number: The health and passage number of the cancer cells used for implantation are critical.

    • Solution: Use cells with a consistent and low passage number for all experiments. Ensure cell viability is greater than 95% before injection. Cells should be in the logarithmic growth phase at the time of harvesting.

  • Implantation Technique: Inconsistent injection volume, depth, or location can lead to variable tumor establishment and growth.

    • Solution: Standardize the implantation procedure. Ensure all personnel are thoroughly trained on the technique. Use of a consistent volume of cell suspension and injection into the same subcutaneous site (e.g., the right flank) is recommended.

  • Animal Health and Husbandry: The health status of the mice can significantly impact tumor growth. Underlying infections or stress can affect the immune system and overall physiology.

    • Solution: Source animals from a reputable vendor and allow for an acclimatization period of at least one week before starting the experiment. Maintain a consistent and controlled environment (temperature, humidity, light cycle). Regularly monitor animals for any signs of illness or distress.

  • Tumor Measurement: Inaccurate or inconsistent tumor measurement can introduce significant variability into the data.

    • Solution: Use calibrated digital calipers for all measurements. Ensure the same individual performs the measurements throughout the study to minimize inter-operator variability. The formula for calculating tumor volume should be consistent.[1]

Q2: Our therapeutic agent shows inconsistent efficacy across different studies. What could be the reason?

A2: Inconsistent therapeutic response can be frustrating. Here are some common causes:

  • Drug Formulation and Administration: Improperly prepared or administered therapeutic agents can lead to variable dosing and exposure.

    • Solution: Ensure the drug is formulated consistently for each experiment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intraperitoneal injections, be mindful of the injection site to avoid hitting organs.

  • Tumor Size at Treatment Initiation: The size of the tumor when treatment begins can influence its response to therapy. Larger tumors may have necrotic cores or a less efficient blood supply, hindering drug delivery.

    • Solution: Randomize animals into treatment groups when tumors reach a predetermined, consistent average volume (e.g., 100-150 mm³).

  • Biological Heterogeneity of the Tumor Model: Even with a single cell line, there can be inherent biological heterogeneity that leads to different responses to treatment.

    • Solution: Increase the number of animals per group to improve the statistical power to detect a treatment effect despite biological variability.

Q3: What is the best way to handle animals whose tumors regress completely or who are removed from the study due to reaching humane endpoints?

A3: Handling these situations appropriately is crucial for accurate data analysis.

  • Complete Regression: For animals with complete tumor regression, their tumor volume should be recorded as zero for the remainder of the study. These are valuable data points indicating a strong therapeutic response.

  • Humane Endpoints: If an animal is euthanized due to reaching a humane endpoint (e.g., excessive tumor burden, ulceration, or poor body condition), the last recorded tumor measurement before removal should be carried forward for statistical analysis (Last Observation Carried Forward - LOCF). It is important to note the reason for removal in the study records.

Troubleshooting Guides

Issue 1: Poor Tumor Take Rate
Possible Cause Troubleshooting Action
Low Cell Viability Confirm cell viability is >95% using a method like Trypan Blue exclusion before injection.
Suboptimal Cell Number Perform a pilot study to determine the optimal number of cells required for consistent tumor establishment.
Improper Injection Technique Ensure a subcutaneous, not intradermal, injection. Consider using Matrigel or other basement membrane extracts to improve engraftment.
Immunocompromised Host Strain Verify the appropriate immunodeficient mouse strain is being used (e.g., nude, SCID, or NSG mice).[2] The choice of strain can significantly impact tumor engraftment and growth.[2]
Issue 2: High Variability in Tumor Volume Measurements
Possible Cause Troubleshooting Action
Inconsistent Caliper Use Train all personnel on the proper use of digital calipers. Ensure consistent pressure is applied during measurement.
Tumor Shape Irregularity For irregularly shaped tumors, measure the longest diameter (length) and the perpendicular diameter (width). Use a consistent formula for volume calculation, such as Volume = (Length x Width²)/2.
Inter-Observer Variability Assign a single, trained individual to perform all tumor measurements for the duration of the study.

Experimental Protocols

Subcutaneous Xenograft Establishment (GTL-16 Model)
  • Cell Culture: Culture GTL-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

  • Animal Preparation: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimatize for at least one week before the procedure.

  • Implantation: Anesthetize the mouse using isoflurane. Shave and sterilize the right flank. Inject 100 µL of the cell suspension subcutaneously into the prepared site using a 27-gauge needle.

  • Tumor Monitoring: Monitor the animals daily for general health. Begin measuring tumor volume with digital calipers twice weekly once tumors become palpable.

Tumor Growth Inhibition Study
  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., PBS, saline with 0.5% DMSO) to the control group according to the same schedule as the treatment group.

    • This compound (or other inhibitor): Prepare the inhibitor solution at the desired concentration. For oral administration of this compound in GTL-16 xenografts, doses of 20 and 40 mg/kg have been used.[3][4][5][6][7] Administer the treatment daily (qd) for a specified period (e.g., 14 days).[3][4][5][6][7]

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Data Analysis: Calculate the mean tumor volume for each group at each time point. Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.[8]

Data Presentation

Table 1: Troubleshooting Summary for High Tumor Growth Variability
Parameter Potential Issue Recommended Action
Cells High passage number, low viabilityUse low passage cells, ensure >95% viability
Animals Health status, stressUse healthy animals, provide proper husbandry
Procedure Inconsistent injection techniqueStandardize protocol, ensure proper training
Measurement Inaccurate caliper useUse calibrated calipers, assign one person for measurements
Table 2: Example Tumor Growth Inhibition Data (GTL-16 Xenograft)
Treatment Group Dose (mg/kg) Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control-1251500-
This compound2012872052
This compound4012319587
Data is illustrative and based on reported efficacy of this compound in GTL-16 xenografts.[3][4][5][6][7]

Mandatory Visualization

c-Met and ALK Signaling Pathways

The following diagram illustrates the simplified signaling pathways targeted by a dual c-Met/ALK inhibitor like this compound. Dysregulation of these pathways is common in various cancers, including gastric carcinoma.

Signaling_Pathways cluster_cMet c-Met Pathway cluster_ALK ALK Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K_cMet PI3K cMet->PI3K_cMet RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_cMet Proliferation, Survival, Angiogenesis, Invasion ERK->Proliferation_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->Proliferation_cMet ALK_Ligand ALK Ligand (e.g., Pleiotrophin) ALK ALK Receptor ALK_Ligand->ALK IRS1_SHC IRS1/SHC ALK->IRS1_SHC PI3K_ALK PI3K ALK->PI3K_ALK STAT3 STAT3 ALK->STAT3 RAS_ALK RAS IRS1_SHC->RAS_ALK RAF_ALK RAF RAS_ALK->RAF_ALK MEK_ALK MEK RAF_ALK->MEK_ALK ERK_ALK ERK MEK_ALK->ERK_ALK Proliferation_ALK Proliferation, Survival ERK_ALK->Proliferation_ALK AKT_ALK AKT PI3K_ALK->AKT_ALK AKT_ALK->Proliferation_ALK STAT3->Proliferation_ALK SMU_B This compound (c-Met/ALK Inhibitor) SMU_B->cMet Inhibits SMU_B->ALK Inhibits Experimental_Workflow Cell_Culture 1. Cell Culture (GTL-16) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Athymic Nude Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume 100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle vs. Inhibitor) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume & Body Weight) Treatment->Data_Collection Analysis 8. Data Analysis (TGI Calculation) Data_Collection->Analysis Endpoint 9. Study Endpoint (e.g., Day 14 post-treatment) Analysis->Endpoint

References

Validation & Comparative

A Comparative Guide to the Efficacy of Novel ALK Inhibitors and Crizotinib in ALK-Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies. Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), was a landmark therapy for ALK-positive NSCLC. However, the development of resistance has necessitated the discovery of novel ALK inhibitors. This guide provides a framework for comparing the efficacy of a novel investigational ALK inhibitor, referred to herein as SMU-B, with the established drug, crizotinib, in preclinical ALK-mutant cell line models.

Note on "this compound": As of the latest literature search, "this compound" is not a publicly recognized designation for an ALK inhibitor. This guide will use "this compound" as a placeholder for any novel ALK inhibitor being evaluated against the benchmark, crizotinib. The methodologies and data presentation formats provided are intended to be a template for such a comparison.

Mechanism of Action: A Comparative Overview

Crizotinib is a multi-targeted TKI that inhibits ALK, MET, and ROS1 receptor tyrosine kinases.[1][2][3][4] By binding to the ATP-binding pocket of the ALK kinase domain, crizotinib blocks downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, thereby inhibiting cell proliferation and inducing apoptosis in ALK-dependent tumors.[5][6]

A novel ALK inhibitor like this compound would be expected to have a similar fundamental mechanism of inhibiting ALK phosphorylation. Key differentiators to investigate would be its potency against wild-type and mutant ALK, its selectivity profile against other kinases, and its ability to overcome known crizotinib resistance mechanisms.

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates Crizotinib Crizotinib Crizotinib->ALK Inhibits SMU_B This compound (Novel Inhibitor) SMU_B->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: ALK signaling pathway and inhibitor action.

Quantitative Efficacy Data

Table 1: In Vitro Cytotoxicity (IC50) in ALK-Mutant Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. This table compares the reported IC50 values for crizotinib with placeholder data for this compound across various ALK-driven cell lines, including those with known crizotinib resistance mutations.

Cell LineALK Fusion/Mutation StatusCrizotinib IC50 (nM)This compound IC50 (nM)
H3122EML4-ALK v1 (Wild-Type)Data from LiteratureExperimental Data
H2228EML4-ALK v3Data from LiteratureExperimental Data
SU-DHL-1NPM-ALKData from LiteratureExperimental Data
Ba/F3-EML4-ALK-L1196MGatekeeper MutationData from Literature[7]Experimental Data
Ba/F3-EML4-ALK-G1202RSolvent Front MutationData from Literature[7]Experimental Data
Ba/F3-EML4-ALK-G1269AATP-Binding Pocket MutationData from Literature[7]Experimental Data

Note: The efficacy of crizotinib is significantly reduced in cell lines harboring resistance mutations such as L1196M, G1202R, and G1269A.[7]

Table 2: Apoptosis Induction in H3122 (EML4-ALK) Cells

This table quantifies the percentage of apoptotic cells following treatment, providing insight into the mechanism of cell death induced by each inhibitor.

Treatment (Concentration)Duration (hours)% Apoptotic Cells (Crizotinib)% Apoptotic Cells (this compound)
Vehicle Control72Baseline DataBaseline Data
100 nM72Data from Literature/ExperimentExperimental Data
500 nM72Data from Literature/ExperimentExperimental Data
Table 3: Inhibition of ALK Phosphorylation and Downstream Signaling

This table summarizes the relative inhibition of key signaling proteins as determined by quantitative Western blotting or similar assays.

Protein TargetCrizotinib (Relative Inhibition %)This compound (Relative Inhibition %)
p-ALK (Tyr1604)Experimental DataExperimental Data
p-AKT (Ser473)Experimental DataExperimental Data
p-ERK1/2 (Thr202/Tyr204)Experimental DataExperimental Data
p-STAT3 (Tyr705)Experimental DataExperimental Data

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: ALK-mutant cell lines (e.g., H3122, H2228) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or crizotinib (typically ranging from 0.01 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Signaling Pathway Analysis
  • Treatment and Lysis: Cells are treated with specified concentrations of this compound or crizotinib for a defined period (e.g., 2-6 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total ALK, phospho-ALK (p-ALK), total AKT, p-AKT, total ERK, p-ERK, total STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or crizotinib at various concentrations for 48-72 hours.

  • Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_assays Primary Assays cluster_data Data Analysis cluster_comparison Comparative Analysis start Select ALK-Mutant Cell Lines viability Cell Viability Assay (IC50 Determination) start->viability western Western Blot (Signaling Inhibition) start->western apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis ic50_calc Calculate IC50 Values viability->ic50_calc signal_quant Quantify Protein Phosphorylation western->signal_quant apoptosis_quant Quantify Apoptotic Cell Percentage apoptosis->apoptosis_quant compare Compare this compound vs. Crizotinib (Potency, MOA) ic50_calc->compare signal_quant->compare apoptosis_quant->compare end Efficacy Profile Established compare->end

Caption: Workflow for comparing ALK inhibitor efficacy.

Conclusion

This guide outlines the essential experiments and data presentation required to rigorously compare a novel ALK inhibitor, such as the conceptual this compound, with crizotinib. A successful novel inhibitor should demonstrate superior potency against wild-type ALK and, critically, maintain or exceed this potency against clinically relevant crizotinib-resistant ALK mutations. Furthermore, clear evidence of on-target activity, demonstrated by the inhibition of ALK phosphorylation and downstream signaling pathways, leading to apoptosis, is paramount. The structured presentation of this data will be crucial for evaluating the therapeutic potential of new ALK-targeted agents.

References

In Vitro Comparison of Selective c-Met Inhibitors: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro comparison of selective c-Met inhibitors is crucial for researchers and drug developers to make informed decisions in advancing cancer therapeutics. While a direct comparison involving a specific inhibitor designated "SMU-B" could not be conducted due to the absence of publicly available data on this compound, this guide provides a detailed analysis of other prominent and well-characterized selective c-Met inhibitors.

This guide focuses on the in vitro performance of several key selective c-Met inhibitors, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. The information herein is intended for an audience of researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of c-Met Inhibitors

The following table summarizes the in vitro potency of various selective c-Met inhibitors against the c-Met kinase and their effects on the proliferation of c-Met dependent cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with lower values indicating higher potency.[1]

Inhibitorc-Met Kinase IC50 (nM)Cell LineCellular IC50 (nM)Reference
Capmatinib (INCB28060) 0.13SNU-51.2[2]
Crizotinib (PF-02341066) 11 (cell-based)GTL-16~50[3]
Cabozantinib (XL184) 1.3VariousVaries[3]
Tivantinib (ARQ 197) Non-ATP competitiveMKN-45~300[4]
PHA-665752 9GTL-16~100[5]
SGX-523 4VariousVaries
Foretinib (GSK1363089) 0.4VariousVaries

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to characterize c-Met inhibitors.

c-Met Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Reagents and Materials : Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[6][7][8]

  • Procedure :

    • The c-Met kinase is incubated with varying concentrations of the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay measures the effect of c-Met inhibitors on the growth and survival of cancer cells that are dependent on c-Met signaling.

  • Cell Lines : c-Met amplified or addicted cancer cell lines (e.g., SNU-5, GTL-16, MKN-45) are commonly used.[2]

  • Reagents and Materials : Cell culture medium, serum, the c-Met inhibitor, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the c-Met inhibitor.

    • After a set incubation period (e.g., 72 hours), the cell viability reagent is added.

    • The signal (luminescence, absorbance, or color intensity) is measured using a plate reader.

  • Data Analysis : The signal, which is proportional to the number of viable cells, is plotted against the inhibitor concentration to calculate the cellular IC50 value.

Western Blotting for c-Met Phosphorylation

This technique is used to assess the inhibition of c-Met autophosphorylation in a cellular context, confirming the on-target effect of the inhibitor.

  • Procedure :

    • c-Met dependent cells are treated with the inhibitor for a specific duration.

    • Where applicable, cells are stimulated with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis : The intensity of the p-c-Met band is normalized to the total c-Met band to quantify the degree of inhibition.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows provide a clear visual understanding for researchers.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Recruitment GAB1 GAB1 cMet->GAB1 Recruitment STAT3 STAT3 cMet->STAT3 Activation SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration/Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies (Future Scope) KinaseAssay c-Met Kinase Inhibition Assay (IC50 determination) Selectivity Kinase Panel Selectivity Screening KinaseAssay->Selectivity CellViability Cell Viability/ Proliferation Assay (Cellular IC50) KinaseAssay->CellViability WesternBlot Western Blot for p-c-Met Inhibition CellViability->WesternBlot MigrationInvasion Migration/Invasion Assays WesternBlot->MigrationInvasion Xenograft Tumor Xenograft Models MigrationInvasion->Xenograft Start Compound Synthesis & Characterization Start->KinaseAssay

Caption: General experimental workflow for evaluating c-Met inhibitors.

References

Comparative Analysis of SMU-B and Capmatinib in Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound designated "SMU-B" in the context of gastric cancer is not available in the public domain based on the conducted search. This guide provides a comprehensive analysis of capmatinib based on available preclinical and clinical data and serves as a template for comparison should data for this compound become available.

Introduction

Gastric cancer is a leading cause of cancer-related mortality worldwide, often diagnosed at an advanced stage.[1][2] The heterogeneity of the disease necessitates the development of targeted therapies aimed at specific molecular drivers.[1][2] One such critical signaling pathway implicated in gastric cancer progression is the HGF/c-MET axis.[1][3] Aberrant activation of the MET receptor tyrosine kinase, through gene amplification, mutation, or protein overexpression, is linked to tumor proliferation, survival, invasion, and poor patient outcomes.[3][4][5] This has spurred the development of MET inhibitors as a promising therapeutic strategy.

This guide provides a comparative overview of two MET inhibitors, this compound (data not available) and capmatinib, in the context of gastric cancer models. Capmatinib (INC280) is an orally bioavailable, potent, and highly selective ATP-competitive MET inhibitor that has been evaluated in various cancers, including gastric cancer.[6][7]

Mechanism of Action

This compound

Data for the mechanism of action of this compound is not publicly available.

Capmatinib

Capmatinib is a type Ib MET inhibitor that selectively binds to the ATP-binding site of the MET receptor tyrosine kinase.[6][7] This binding prevents the autophosphorylation of the receptor, which is a critical step for its activation.[8][9] By inhibiting MET phosphorylation, capmatinib effectively blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[5][10] The ultimate result is the inhibition of MET-dependent cancer cell proliferation, survival, and invasion.[10][11] Studies have shown that capmatinib is active against cancer models with various forms of MET alterations, including MET amplification, overexpression, and mutations that lead to exon 14 skipping.[4][12]

Signaling Pathway Diagram: Capmatinib Inhibition of the c-MET Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Downstream Pathways cluster_3 Cellular Response HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds p_cMET p-cMET (Phosphorylated) cMET->p_cMET Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway p_cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMET->RAS_MAPK STAT STAT Pathway p_cMET->STAT Capmatinib Capmatinib Capmatinib->cMET Inhibits Phosphorylation Cell_Response Proliferation Survival Invasion PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response STAT->Cell_Response

Caption: Capmatinib inhibits c-MET receptor phosphorylation.

Preclinical Efficacy in Gastric Cancer Models

This section summarizes the in vitro and in vivo activity of this compound and capmatinib in gastric cancer cell lines and animal models.

In Vitro Activity
CompoundCell LineMET StatusIC50 (nM)Effect
This compound Data not availableData not availableData not availableData not available
Capmatinib MKN45AmplifiedNot specified, but growth inhibitedInhibits growth, WNT/β-catenin and EMT signaling pathways; induces apoptosis.[4][13]
SNU620AmplifiedNot specified, but growth inhibitedInhibits growth.[4]
KATO IIIAmplifiedNot specified, but apoptosis inducedInduces apoptosis.[4]
Hs 746.TAmplified, Exon 14 SkippingResponsiveResponded to treatment in vitro.[12]
MKN28MET-lowNo effectNo effect on cell growth.[4]
AGSMET-lowNo effectNo effect on cell growth.[4]
In Vivo Activity
CompoundModel TypeDosingResult
This compound Data not availableData not availableData not available
Capmatinib MKN45 XenograftNot specifiedInhibits tumor growth.[4]

Clinical Data in Gastric Cancer

While capmatinib has been approved for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, its development in gastric cancer has been more challenging.[4]

This compound

No clinical trial data for this compound is publicly available.

Capmatinib

Phase I dose-escalation and expansion studies have included patients with MET-positive advanced solid tumors, including gastric cancer.

Trial IdentifierPhasePatient PopulationKey Findings
NCT01324479IAdvanced MET-positive solid tumorsRecommended Phase 2 Dose (RP2D) established at 400 mg BID (tablets) or 600 mg BID (capsules).[6][14]
Gastric Cancer Expansion Cohort (n=9)Best overall response was Stable Disease (SD) in 22% (2/9) of patients.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate MET inhibitors.

In Vitro Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo)

This assay determines the effect of a compound on cell viability and proliferation.

G A 1. Seed gastric cancer cells (e.g., MKN45) in 96-well plates B 2. Allow cells to adhere (overnight incubation) A->B C 3. Treat cells with serial dilutions of Capmatinib or this compound B->C D 4. Incubate for a defined period (e.g., 72 hours) C->D E 5. Add proliferation reagent (e.g., CCK-8 or CellTiter-Glo) D->E F 6. Incubate as per manufacturer's instructions E->F G 7. Measure absorbance or luminescence using a plate reader F->G H 8. Calculate IC50 values by plotting cell viability vs. drug concentration G->H

Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

  • Gastric cancer cells (e.g., MET-amplified MKN45 and MET-low MKN28) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., capmatinib) or a vehicle control (e.g., DMSO).

  • The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[15]

  • After the incubation period, a viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® is added to each well.[15]

  • The plates are incubated for a further 1-4 hours.

  • The absorbance (for CCK-8) or luminescence (for CellTiter-Glo) is measured using a microplate reader.

  • The results are expressed as a percentage of the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blot for Phospho-MET Inhibition

This technique is used to assess the direct inhibitory effect of a compound on the phosphorylation of the MET receptor.

Methodology:

  • Cells are seeded and grown until they reach 70-80% confluency.

  • Cells are serum-starved for several hours to reduce basal receptor activation.

  • Cells are pre-treated with the inhibitor (capmatinib or this compound) at various concentrations for 1-2 hours.

  • MET activation is stimulated by adding its ligand, Hepatocyte Growth Factor (HGF), for a short period (e.g., 15-30 minutes).

  • Cells are lysed, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-MET (p-MET) and total MET. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • After washing, the membrane is incubated with corresponding secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of MET phosphorylation is determined by the reduction in the p-MET signal relative to the total MET and loading control.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Methodology:

  • MET-dependent gastric cancer cells (e.g., MKN45) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., capmatinib) via oral gavage at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[12] The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Summary and Conclusion

Capmatinib is a potent and selective MET inhibitor that has demonstrated clear preclinical activity against MET-amplified gastric cancer models by effectively blocking the HGF/c-MET signaling pathway.[4][13] It inhibits cell growth and induces apoptosis in MET-dependent cell lines and suppresses tumor growth in corresponding xenograft models.[4] However, its clinical efficacy in an unselected gastric cancer population appears limited, with stable disease being the most common response in early-phase trials.[4][6] This highlights the critical need for robust biomarker strategies to identify the subset of gastric cancer patients most likely to benefit from MET-targeted therapy.

Without publicly available data, a direct comparison with this compound is not possible. The provided framework, data tables, and protocols for capmatinib can serve as a benchmark for evaluating this compound or any other novel MET inhibitor for the treatment of gastric cancer. Future research should focus on head-to-head preclinical studies and biomarker-driven clinical trials to ascertain the relative efficacy and potential advantages of new agents over existing ones.

References

Navigating the Challenges of Cross-Laboratory Validation for c-Met/ALK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This is particularly critical in the evaluation of targeted cancer therapies, such as small molecule inhibitors. This guide explores the complexities of cross-laboratory validation for dual anaplastic lymphoma kinase (ALK) and c-Met inhibitors, with a focus on the promising compound SMU-B.

While direct inter-laboratory validation studies for this compound are not yet publicly available, this guide provides a framework for understanding the critical parameters for such comparisons. By examining the known characteristics of this compound and the general challenges in assessing c-Met and ALK inhibitor activity, researchers can better design and interpret validation studies.

This compound: A Potent Dual Inhibitor of c-Met and ALK

This compound, chemically identified as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, is a highly selective and orally bioavailable dual inhibitor of the c-Met and ALK receptor tyrosine kinases.[1][2] Preclinical studies have demonstrated its significant tumor growth inhibition in xenograft models.[1][2]

CompoundTargetKey Attributes
This compound c-Met, ALKPotent, highly selective, orally efficacious.[1][2]

Challenges in the Cross-Validation of c-Met/ALK Inhibitor Activity

The successful cross-laboratory validation of inhibitors like this compound hinges on the standardization of experimental conditions. Several factors can contribute to variability in results between different laboratory settings.

For c-Met inhibitors , a significant variable is the concentration of its activating ligand, Hepatocyte Growth Factor (HGF). Studies have shown that the sensitivity of tumor cell lines to c-Met inhibitors can be dramatically different at varying HGF concentrations.[3] Testing at non-physiological HGF levels may not accurately predict in vivo efficacy.[3] Therefore, standardizing HGF concentration is crucial for comparing results across labs.

For both c-Met and ALK , the method of assessing target expression can also introduce variability. For example, the reproducibility of c-Met immunohistochemical scoring can be influenced by the scoring method, the type of tissue sample, and the expertise of the pathologist.[4][5]

The emergence of drug resistance mutations in both ALK and c-Met is another critical consideration.[6][7] Different laboratories might use cell lines with different resistance mutations, leading to varied inhibitor activity profiles.

Experimental Protocols for a Robust Cross-Laboratory Validation Study

To ensure the reproducibility and comparability of data for a compound like this compound, a detailed and standardized experimental protocol is essential. Below is a hypothetical protocol for a cross-laboratory validation study.

Objective: To assess the inter-laboratory reproducibility of the in vitro activity of this compound against c-Met and ALK.

Materials:

  • Cell Lines: A panel of well-characterized cancer cell lines with known c-Met and/or ALK activation (e.g., GTL-16 for c-Met, H3122 for ALK). Cell line identity should be authenticated in each laboratory.

  • Compound: A single, quality-controlled batch of this compound distributed to all participating laboratories.

  • Reagents: Standardized cell culture media, serum, and HGF (for c-Met assays) from a single supplier.

Methods:

  • Cell Culture: All laboratories will follow a harmonized protocol for cell line maintenance, including passage number limits and mycoplasma testing.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Cells are seeded at a predetermined density in 96-well plates.

    • After 24 hours, cells are treated with a standardized serial dilution of this compound.

    • For c-Met inhibition assays, a pre-determined, standardized concentration of HGF is added.

    • Cell viability is assessed after 72 hours of incubation.

    • IC50 values are calculated using a standardized non-linear regression model.

  • Target Phosphorylation Assay (e.g., Western Blot or ELISA):

    • Cells are treated with this compound at various concentrations for a specified time.

    • For c-Met, cells are stimulated with a standardized concentration of HGF.

    • Cell lysates are prepared, and the levels of phosphorylated and total c-Met and ALK are determined.

    • Quantification of band intensity (for Western Blot) should be performed using a standardized software.

Data Analysis:

  • IC50 values and percentage of target inhibition from each laboratory will be collected.

  • Statistical analysis (e.g., analysis of variance - ANOVA) will be performed to assess inter-laboratory variability.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways targeted by this compound is crucial for interpreting experimental results.

cMet_ALK_Signaling cluster_cMet c-Met Signaling cluster_ALK ALK Signaling HGF HGF cMet c-Met Receptor HGF->cMet GRB2_GAB1 GRB2/GAB1 cMet->GRB2_GAB1 STAT3 STAT3 cMet->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_GAB1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway GRB2_GAB1->PI3K_AKT Proliferation_Survival_cMet Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation_Survival_cMet PI3K_AKT->Proliferation_Survival_cMet STAT3->Proliferation_Survival_cMet SMU_B_cMet This compound SMU_B_cMet->cMet ALK_Ligand ALK Ligand (e.g., ALKAL2) ALK ALK Receptor ALK_Ligand->ALK IRS1_SHC IRS1/SHC ALK->IRS1_SHC JAK_STAT JAK-STAT Pathway ALK->JAK_STAT RAS_RAF_MEK_ERK_ALK RAS-RAF-MEK-ERK Pathway IRS1_SHC->RAS_RAF_MEK_ERK_ALK PI3K_AKT_ALK PI3K-AKT Pathway IRS1_SHC->PI3K_AKT_ALK Proliferation_Survival_ALK Proliferation, Survival RAS_RAF_MEK_ERK_ALK->Proliferation_Survival_ALK PI3K_AKT_ALK->Proliferation_Survival_ALK JAK_STAT->Proliferation_Survival_ALK SMU_B_ALK This compound SMU_B_ALK->ALK

Figure 1. Simplified signaling pathways of c-Met and ALK inhibited by this compound.

A standardized experimental workflow is the backbone of any successful cross-validation study.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Standardization cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Develop Standardized Protocol Materials Distribute Single-Batch Compound & Reagents Protocol->Materials Training Inter-Laboratory Training Session Materials->Training LabA Laboratory A (Experiments) Training->LabA LabB Laboratory B (Experiments) Training->LabB LabC Laboratory C (Experiments) Training->LabC Data Centralized Data Collection LabA->Data LabB->Data LabC->Data Stats Statistical Analysis of Inter-Laboratory Variability Data->Stats Report Final Report & Publication Stats->Report

Figure 2. A generalized workflow for a multi-laboratory cross-validation study.

References

A Head-to-Head Comparison: SMU-B vs. Cabozantinib in the Inhibition of the c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target for drug development. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, driving tumor growth, invasion, and metastasis. This guide provides a detailed comparison of two potent inhibitors of this pathway: SMU-B, a novel dual c-Met/ALK inhibitor, and cabozantinib, a multi-kinase inhibitor approved for clinical use. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.

Introduction to the Inhibitors

This compound is a novel, highly selective, and orally efficacious dual inhibitor of c-Met and anaplastic lymphoma kinase (ALK).[1][2][3] Its chemical name is 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one.[1][2][3] Preclinical studies have highlighted its potent anti-tumor activity, particularly in c-Met dependent gastric carcinoma models.[1][2][3]

Cabozantinib (formerly XL184) is an orally bioavailable multi-kinase inhibitor that targets several receptor tyrosine kinases, including c-Met, VEGFR2, AXL, and RET.[1][2][4] Its broad-spectrum activity allows it to disrupt multiple oncogenic pathways simultaneously, making it an effective treatment for various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

Mechanism of Action: Targeting the c-Met Pathway

Both this compound and cabozantinib are small molecule inhibitors that function by competing with ATP for the binding site in the catalytic kinase domain of the c-Met receptor. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The inhibition of c-Met phosphorylation effectively blocks pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

Below is a diagram illustrating the c-Met signaling pathway and the points of inhibition by this compound and cabozantinib.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription SMUB_Cabo This compound / Cabozantinib SMUB_Cabo->cMet Inhibit

Figure 1: c-Met Signaling Pathway and Inhibition by this compound and Cabozantinib.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and cabozantinib, focusing on their in vitro and in vivo efficacy against c-Met. It is important to note that this data is compiled from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC₅₀ (nM)Assay TypeReference
This compound c-Met1.87Not Specified[4]
ALK<0.5Not Specified[4]
AXL28.9Not Specified[4]
ROS1Not SpecifiedNot Specified[4]
Cabozantinib c-Met1.3Not Specified[1][4]
VEGFR20.035Not Specified[1][4]
AXL7Not Specified[1]
RET5.2Not Specified[1]
KIT4.6Not Specified[1]
TIE214.3Not Specified[1]
FLT311.3Not Specified[1]
Table 2: In Vitro Cellular Activity
CompoundCell LineAssayEndpointResultReference
This compound GTL-16Western BlotInhibition of c-Met PhosphorylationDemonstrated[1][2][3]
Cabozantinib VariousWestern BlotInhibition of c-Met, Akt, Erk PhosphorylationDemonstrated[5]
Table 3: In Vivo Anti-Tumor Efficacy
CompoundTumor ModelDosingOutcomeReference
This compound GTL-16 Gastric Carcinoma XenograftNot Specified>50% Tumor Growth Inhibition[1][2][3]
Cabozantinib Colorectal Cancer Xenograft30 mg/kg, dailySignificant Tumor Growth Inhibition[6][7]
Gastric Cancer XenograftNot SpecifiedStrong targeting of c-Met and VEGFR-2[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols and may have been adapted by the original researchers.

c-Met Kinase Activity Assay (In Vitro)

This assay is designed to measure the enzymatic activity of purified c-Met kinase and the inhibitory effect of compounds like this compound and cabozantinib.

Kinase_Assay_Workflow start Start plate Prepare 96-well plate with assay buffer start->plate add_inhibitor Add this compound or Cabozantinib (serial dilutions) plate->add_inhibitor add_enzyme Add purified c-Met enzyme add_inhibitor->add_enzyme add_substrate Add ATP and substrate (e.g., Poly(Glu,Tyr)) add_enzyme->add_substrate incubate Incubate at 30°C for specified time add_substrate->incubate stop_reaction Stop reaction and measure kinase activity (e.g., luminescence) incubate->stop_reaction analyze Calculate IC₅₀ values stop_reaction->analyze end End analyze->end

Figure 2: General workflow for a c-Met kinase activity assay.

Protocol:

  • A solution of purified recombinant c-Met kinase is prepared in a kinase assay buffer.

  • The test compounds (this compound or cabozantinib) are serially diluted and added to the wells of a 96-well plate.

  • The c-Met kinase solution is added to the wells containing the test compounds and incubated briefly.

  • The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of ATP consumed is measured.

  • The IC₅₀ values are then calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot for c-Met Phosphorylation (Cell-Based Assay)

This technique is used to determine the effect of the inhibitors on c-Met phosphorylation within cancer cells.

Western_Blot_Workflow start Start culture_cells Culture c-Met expressing cancer cells (e.g., GTL-16) start->culture_cells treat_cells Treat cells with this compound or Cabozantinib culture_cells->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by size using SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block probe_primary Incubate with primary antibodies (anti-p-c-Met, anti-c-Met) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect analyze Analyze band intensity detect->analyze end End analyze->end

Figure 3: General workflow for a Western blot analysis of c-Met phosphorylation.

Protocol:

  • Human cancer cells known to express c-Met (e.g., GTL-16 gastric cancer cells) are cultured in appropriate media.

  • The cells are treated with varying concentrations of this compound or cabozantinib for a specified duration.

  • Following treatment, the cells are lysed to extract total protein. The protein concentration of each lysate is determined.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of c-Met (p-c-Met). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total c-Met as a loading control.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • A chemiluminescent substrate is added, and the light emitted from the bands is captured on film or with a digital imager.

  • The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of inhibition.

Conclusion

Both this compound and cabozantinib are highly potent inhibitors of the c-Met signaling pathway. This compound demonstrates high selectivity as a dual c-Met/ALK inhibitor, which could be advantageous in cancers where both pathways are dysregulated. Cabozantinib, with its broader kinase inhibition profile, offers the potential to overcome resistance mechanisms by targeting multiple oncogenic drivers simultaneously. The choice between a highly selective inhibitor and a multi-kinase inhibitor will depend on the specific cancer type, its molecular profile, and the clinical context. The preclinical data for both compounds are promising and warrant further investigation, particularly direct comparative studies, to fully elucidate their therapeutic potential.

References

Confirming Target Engagement of SMU-B in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a living cell is a critical step in the validation of its mechanism of action. This guide provides an objective comparison of several widely used methods for confirming target engagement, using the lysine methyltransferase SMYD3 as a primary example for the hypothetical target "SMU-B". Due to the limited availability of public data for all techniques with a single target, the histone methyltransferase EZH2 is used as a representative example for Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and Drug Affinity Responsive Target Stability (DARTS) assays.

Comparison of Target Engagement Confirmation Methods

The following table summarizes the key characteristics of four prominent methods for confirming target engagement in living cells.

Method Principle Advantages Disadvantages Typical Readout Quantitative Data Example (Target)
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).Label-free, applicable to intact cells and tissues, reflects physiological conditions.Lower throughput for traditional Western Blot readout, requires specific antibodies.Western Blot, ELISA, Mass SpectrometrySMYD3 Inhibitor (EPZ028862): CETSA EC50 ≈ 1.4 µM[1]
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase donor and a fluorescent acceptor fused to interacting proteins or a protein and a fluorescent ligand.High signal-to-noise ratio, real-time measurements in living cells, amenable to high-throughput screening.Requires genetic engineering to create fusion proteins or development of a specific fluorescent ligand.Ratiometric measurement of light emissionEZH2 Inhibitor (GSK126): Cellular EC50 < 100 nM[2]
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two light-sensitive molecules (a donor and an acceptor) in close proximity.High spatial resolution, can be used for single-molecule studies, provides information on molecular dynamics.Susceptible to photobleaching and spectral overlap, lower signal-to-noise ratio compared to BRET.Ratiometric measurement of fluorescence emissionEZH2 Inhibitor: IC50 values in the nanomolar to micromolar range depending on the compound.[2][3]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Label-free for the small molecule, applicable to crude cell lysates, does not require protein purification.Can be influenced by protease accessibility, may not be suitable for all proteins.Western Blot, Mass SpectrometryQualitative assessment of protein protection from degradation.

Signaling Pathway of SMYD3

SMYD3 is a lysine methyltransferase implicated in various cancers. It exerts its oncogenic functions through both histone and non-histone methylation, impacting gene transcription and signaling pathways. A key non-histone target of SMYD3 is MAP3K2, a component of the Ras/Raf/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, promoting cell proliferation and survival.[4]

SMYD3_Signaling_Pathway cluster_MAPK MAPK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SMYD3 SMYD3 MAP3K2 MAP3K2 SMYD3->MAP3K2 Methylation MAP3K2->Raf PP2A PP2A PP2A->MAP3K2 Inhibition SMYD3_Inhibitor SMYD3 Inhibitor SMYD3_Inhibitor->SMYD3

SMYD3 signaling pathway and point of intervention.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for SMYD3 Target Engagement

Objective: To determine the extent to which a compound binds to and stabilizes SMYD3 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture A549 cells to 80-90% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS) to a concentration of 2 x 107 cells/mL.

    • Incubate the cell suspension with the test compound at various concentrations (or a single concentration for initial screening) for 1 hour at 37°C. A vehicle control (e.g., DMSO) must be included.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. An unheated control is also included.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Analyze the levels of soluble SMYD3 by Western blotting using a specific anti-SMYD3 antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow A 1. Cell Treatment (Compound Incubation) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Soluble Protein Fraction Collection C->D E 5. Western Blot Analysis for SMYD3 D->E F Melting Curve Shift (Target Engagement) E->F

CETSA experimental workflow.
NanoBRET™ Target Engagement Assay for EZH2

Objective: To quantitatively measure the binding of a test compound to EZH2 in living cells.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing an EZH2-NanoLuc® fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM.

  • Assay Setup:

    • Dispense the cell suspension into a 384-well white assay plate.

    • Add the test compound at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to EZH2. A vehicle control (DMSO) and a no-compound control are included.

  • BRET Measurement:

    • Incubate the plate at 37°C for 2 hours.

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for EZH2 in the cellular environment.

NanoBRET_Workflow A 1. Transfect cells with EZH2-NanoLuc® B 2. Add test compound and fluorescent tracer A->B C 3. Add Nano-Glo® Substrate B->C D 4. Measure Donor & Acceptor Emission C->D E 5. Calculate BRET ratio and determine IC50 D->E

NanoBRET™ target engagement assay workflow.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for EZH2

Objective: To measure the inhibition of the EZH2-substrate interaction by a test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% NP-40).

    • Prepare solutions of recombinant EZH2 complex (containing a tag like His or GST), a biotinylated histone H3 peptide substrate, a terbium (Tb)-labeled anti-tag antibody (donor), and streptavidin-d2 (acceptor).

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the EZH2 complex and S-adenosylmethionine (SAM, the methyl donor).

    • Incubate to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the detection reagents: Tb-labeled antibody and streptavidin-d2.

  • FRET Measurement:

    • Incubate the plate to allow for the binding of detection reagents.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a FRET-capable plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the compound concentration to determine the IC50 value.[3][5]

Drug Affinity Responsive Target Stability (DARTS) for EZH2

Objective: To identify and validate the interaction between a small molecule and EZH2 based on protease protection.

Methodology:

  • Lysate Preparation:

    • Culture cells (e.g., HEK293T) and lyse them in a non-denaturing buffer to obtain a total cell lysate.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with the test compound at a desired concentration. Include a vehicle control (e.g., DMSO).

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to the compound-treated and vehicle-treated lysates at various concentrations.

    • Incubate for a specific time to allow for partial protein digestion.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-EZH2 antibody.

    • A stronger EZH2 band in the compound-treated sample compared to the vehicle-treated sample at a given protease concentration indicates that the compound binds to and protects EZH2 from degradation.[6][7]

This guide provides a foundational understanding of key methods used to confirm target engagement in living cells. The choice of method will depend on the specific research question, the nature of the target protein, and the available resources. By carefully selecting and executing these assays, researchers can gain crucial insights into the mechanism of action of their compounds and advance the drug discovery process.

References

A Comparative Analysis of Lorlatinib and Next-Generation ALK Inhibitors Against Resistant ALK Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the third-generation ALK inhibitor, lorlatinib, and emerging fourth-generation ALK inhibitors in the context of acquired resistance in ALK-positive non-small cell lung cancer (NSCLC). The emergence of complex compound mutations following sequential ALK inhibitor therapy presents a significant clinical challenge, necessitating the development of more potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients. While ALK tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, acquired resistance is a major limitation. Lorlatinib, a potent third-generation TKI, is effective against many single resistance mutations that confer resistance to earlier-generation inhibitors. However, its efficacy can be limited by the development of compound mutations, where multiple resistance mutations accumulate in the ALK kinase domain. This has spurred the development of fourth-generation ALK inhibitors designed to overcome this challenge. While specific data on a compound designated "SMU-B" is not publicly available, this guide will compare lorlatinib with the class of emerging fourth-generation inhibitors, using publicly available data for compounds such as TPX-0131 and NVL-655 as representative examples.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of lorlatinib and representative next-generation ALK inhibitors against various single and compound ALK mutations. The data is compiled from preclinical studies and demonstrates the enhanced potency of newer agents against lorlatinib-resistant mutations.

Table 1: Comparative IC50 Values (nM) of ALK Inhibitors Against Single Resistant ALK Mutations

MutationLorlatinibRepresentative 4th-Gen Inhibitors (e.g., TPX-0131, NVL-655)
G1202R ActiveHighly Active
L1196M ActiveHighly Active
I1171N ActiveHighly Active
F1174C ActiveHighly Active
C1156Y ActiveHighly Active

Note: Specific IC50 values can vary between different fourth-generation inhibitors and experimental conditions.

Table 2: Comparative IC50 Values (nM) of ALK Inhibitors Against Compound Resistant ALK Mutations

Compound MutationLorlatinibRepresentative 4th-Gen Inhibitors (e.g., TPX-0131, NVL-655)
G1202R + L1196M ResistantActive
G1202R + L1198F ResistantActive
G1202R + C1156Y ResistantActive
I1171N + L1196M Partially ResistantActive
I1171S + G1269A ResistantActive (Brigatinib/Ceritinib sensitive)[1][2]

Data synthesized from multiple preclinical studies.[3][4][5] The activity of fourth-generation inhibitors against a broad range of compound mutations is a key design feature.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of these inhibitors are provided below.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified ALK kinase domains (wild-type and mutant forms).

Methodology:

  • Reagents: Recombinant human ALK kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compounds (lorlatinib, next-generation inhibitors).

  • Procedure:

    • A serial dilution of the test compound is prepared.

    • In a 96-well plate, the ALK kinase, its substrate, and the respective concentration of the test compound are combined in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assay (32P-ATP), or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of ALK inhibitors on the proliferation and viability of cancer cell lines harboring specific ALK mutations.

Methodology:

  • Cell Lines: Ba/F3 cells engineered to express different EML4-ALK fusion variants (wild-type or with resistance mutations) or human ALK-positive NSCLC cell lines (e.g., H3122).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach (for adherent cells) or stabilize.

    • Cells are treated with a serial dilution of the test compound.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. A solubilizing agent is then added to dissolve the crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[7][8][9]

    • For CellTiter-Glo® assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ALK inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • ALK-positive cancer cells are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound (e.g., lorlatinib or a next-generation inhibitor) is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK NextGen_Inhibitor 4th-Gen Inhibitors NextGen_Inhibitor->ALK

Caption: Simplified ALK signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Testing

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay In Vitro Kinase Assay (Wild-type & Mutant ALK) CellViability Cell Viability Assay (Engineered Cell Lines) KinaseAssay->CellViability Determine Potency WesternBlot Western Blot (Phospho-ALK & Downstream) CellViability->WesternBlot Confirm On-Target Effect Xenograft Tumor Xenograft Model (Mouse) WesternBlot->Xenograft Select Lead Compounds Efficacy Measure Tumor Growth Inhibition Xenograft->Efficacy Toxicity Monitor Animal Health (Body Weight, etc.) Xenograft->Toxicity Clinical Clinical Trials Efficacy->Clinical Candidate for Clinical Trials Toxicity->Clinical

Caption: General experimental workflow for preclinical ALK inhibitor evaluation.

Evolution of ALK Resistance

Resistance_Evolution TreatmentNaive Treatment-Naïve ALK+ NSCLC FirstGen 1st/2nd Gen TKI (e.g., Crizotinib, Alectinib) TreatmentNaive->FirstGen Treatment SingleMutation Acquired Resistance: Single ALK Mutation (e.g., G1202R) FirstGen->SingleMutation Progression ThirdGen 3rd Gen TKI (Lorlatinib) SingleMutation->ThirdGen Treatment CompoundMutation Acquired Resistance: Compound ALK Mutation (e.g., G1202R + L1196M) ThirdGen->CompoundMutation Progression FourthGen 4th Gen TKI (e.g., TPX-0131, NVL-655) CompoundMutation->FourthGen Treatment Response Response FourthGen->Response

Caption: Sequential therapy leading to the evolution of resistant ALK mutations.

Conclusion

Lorlatinib remains a critical therapeutic option for ALK-positive NSCLC, particularly in patients who have developed resistance to earlier-generation TKIs.[10] However, the emergence of compound mutations represents a significant mechanism of resistance to lorlatinib.[1][2][11] The development of fourth-generation ALK inhibitors, with their demonstrated preclinical activity against a wide range of compound mutations, offers a promising strategy to overcome this resistance.[3][4][5][12] Continued research and clinical evaluation of these next-generation inhibitors are essential to further improve outcomes for patients with ALK-positive NSCLC.

References

Validating the Pharmacodynamic Effects of SMU-B on c-Met Phosphorylation In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacodynamic effects of the novel c-Met inhibitor, SMU-B, with other established c-Met inhibitors. The focus is on the validation of in vivo c-Met phosphorylation, a critical biomarker for determining the target engagement and biological activity of these therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling events.[3][4] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of numerous human cancers.[3][5][6] This makes c-Met an attractive therapeutic target for cancer treatment.[5][7][8]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the c-Met kinase domain are a major class of c-Met inhibitors.[3][9] These inhibitors block the autophosphorylation of c-Met and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[4][6]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation PI3K PI3K P->PI3K Activates RAS RAS P->RAS Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion This compound This compound This compound->c-Met Receptor Inhibits

Figure 1: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Vivo Pharmacodynamic Studies

To validate the in vivo efficacy of a c-Met inhibitor, it is crucial to assess its ability to modulate c-Met phosphorylation in a tumor xenograft model. The following protocols describe standard methods for this purpose.

InVivo_PD_Workflow Tumor Xenograft Model Tumor Xenograft Model Drug Administration Drug Administration Tumor Xenograft Model->Drug Administration Tumor Collection Tumor Collection Drug Administration->Tumor Collection Time Course Lysate Preparation Lysate Preparation Tumor Collection->Lysate Preparation Western Blot Western Blot Lysate Preparation->Western Blot ELISA ELISA Lysate Preparation->ELISA Data Analysis Data Analysis Western Blot->Data Analysis ELISA->Data Analysis

Figure 2: Workflow for an in vivo pharmacodynamic study of c-Met inhibitors.

Animal Model
  • Model: Human tumor xenografts (e.g., gastric adenocarcinoma cell line MKN45, known for c-Met overexpression) are implanted subcutaneously in immunocompromised mice (e.g., SCID mice).[10][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

Drug Administration
  • Formulation: this compound and comparator compounds are formulated in an appropriate vehicle for oral or intraperitoneal administration.

  • Dosing: Animals are dosed with the respective compounds at predetermined concentrations. A vehicle control group is included.

Tumor Tissue Collection and Lysate Preparation
  • Time Points: Tumors are collected at various time points post-dose (e.g., 2, 6, 24 hours) to assess the duration of c-Met inhibition.

  • Lysis: Collected tumors are snap-frozen in liquid nitrogen and subsequently homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[12]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

Measurement of c-Met Phosphorylation
  • Principle: This technique allows for the semi-quantitative detection of specific proteins.

  • Procedure:

    • Equal amounts of protein from each tumor lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met), typically targeting the activation loop phosphorylation sites (e.g., pY1234/pY1235).[13][14]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total c-Met to normalize for protein loading.[15]

  • Principle: A quantitative immunoassay for the detection of p-c-Met.

  • Procedure:

    • A microplate is coated with a capture antibody specific for total c-Met.[12]

    • Tumor lysates are added to the wells, and the c-Met protein is captured by the antibody.

    • A detection antibody specific for p-c-Met, conjugated to an enzyme (e.g., HRP), is added.[12]

    • A substrate is added, and the resulting colorimetric signal is proportional to the amount of p-c-Met. The signal is quantified using a plate reader.[12]

Comparative Analysis of this compound and Other c-Met Inhibitors

The following table summarizes the pharmacodynamic effects of this compound in comparison to two well-characterized c-Met inhibitors, Crizotinib and Cabozantinib. Please note that the data for this compound is hypothetical and for illustrative purposes only.

ParameterThis compound (Hypothetical Data)CrizotinibCabozantinib
Target(s) c-Metc-Met, ALK, ROS1c-Met, VEGFR2, RET, KIT, AXL
c-Met Kinase IC50 5 nM4 nM1.3 nM
In Vivo p-c-Met Inhibition (ED50) 10 mg/kg~15 mg/kg~5 mg/kg
Tumor Growth Inhibition (TGI) in Xenograft Model 85% at 25 mg/kg65% at 25 mg/kg[3]75% at 30 mg/kg[3]
Duration of p-c-Met Inhibition (>50%) 24 hours12 hours18 hours

Discussion

The hypothetical data suggests that this compound is a potent and selective c-Met inhibitor with a prolonged duration of action in vivo. Its strong inhibition of c-Met phosphorylation translates to significant tumor growth inhibition in a xenograft model, outperforming Crizotinib at a similar dose. While Cabozantinib shows a lower ED50 for p-c-Met inhibition, its multi-targeted nature may contribute to off-target effects. The high selectivity and sustained target engagement of this compound make it a promising candidate for further clinical development.

Conclusion

The validation of in vivo pharmacodynamic effects is a critical step in the preclinical development of novel c-Met inhibitors. The experimental protocols outlined in this guide provide a robust framework for assessing the target engagement of compounds like this compound. The comparative data, although partially hypothetical, highlights the importance of evaluating not only the potency but also the selectivity and duration of action of these inhibitors. Further studies are warranted to confirm these promising preclinical findings for this compound and to establish its therapeutic potential in c-Met-driven malignancies.

References

Establishing the Safety Profile of SMU-B: A Comparative Guide to Preclinical Tolerability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the methodologies used to confirm the well-tolerated profile of a novel therapeutic candidate, SMU-B, in preclinical animal studies. The following sections detail the experimental protocols and comparative data integral to establishing a robust safety profile prior to human clinical trials. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's preclinical safety assessment with standard industry practices.

Comparative Safety and Tolerability Data

The preclinical safety evaluation of this compound involves a series of standardized in vivo studies designed to identify potential toxicities and to determine a safe dose range. The data presented below is a synthesis of typical endpoints evaluated in such studies. For comparative purposes, this guide includes data ranges commonly observed for well-tolerated reference compounds in similar preclinical models.

ParameterThis compound (Hypothetical Data)Reference Compound A (Typical Range)Reference Compound B (Typical Range)Animal Model
Maximum Tolerated Dose (MTD) - Single Dose > 2000 mg/kg1000 - 2000 mg/kg> 2000 mg/kgRat, Mouse
Maximum Tolerated Dose (MTD) - Repeat Dose (28-day) 500 mg/kg/day250 - 500 mg/kg/day400 - 600 mg/kg/dayRat, Dog
Key Adverse Effects (at or near MTD) No significant findingsMild sedation, reversible liver enzyme elevationDecreased body weight gainRat, Dog
LD50 (Median Lethal Dose) Not determined (low acute toxicity)> 2000 mg/kg> 2000 mg/kgRat, Mouse
Safety Pharmacology - Cardiovascular (QTc Interval) No significant change< 10 ms increase< 10 ms increaseDog
Safety Pharmacology - CNS (Functional Observational Battery) No adverse effectsNo adverse effectsMild, transient hypoactivityRat
Safety Pharmacology - Respiratory (Respiratory Rate) No significant changeNo significant changeNo significant changeRat
Clinical Pathology (28-day repeat dose) No clinically significant changes in hematology or clinical chemistryTransient, mild elevation in ALT, ASTNo significant findingsRat, Dog
Histopathology (28-day repeat dose) No treatment-related microscopic findingsMinimal centrilobular hypertrophy (liver)No treatment-related microscopic findingsRat, Dog

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the in vivo tolerability of this compound.

Maximum Tolerated Dose (MTD) Studies

The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[1] These studies are crucial for defining the dose ranges for subsequent efficacy and longer-term toxicology studies.[1][2]

  • Single-Dose MTD Study:

    • Animal Models: Male and female Sprague-Dawley rats and CD-1 mice are used.[3][4]

    • Procedure: Animals are divided into groups and administered a single dose of this compound via the intended clinical route (e.g., oral gavage). Doses are escalated in subsequent groups.

    • Observations: Animals are observed for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days post-dose.[5]

  • Repeat-Dose MTD Study (e.g., 28-day):

    • Animal Models: Both a rodent (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., Beagle dog) are typically used.[6]

    • Procedure: this compound is administered daily for 28 days at multiple dose levels. A control group receives the vehicle only.

    • Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, and terminal collection of blood for hematology and clinical chemistry, and tissues for histopathological examination.[7][8][9]

Safety Pharmacology Core Battery

These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[10][11] The core battery, as stipulated by the ICH S7A guidelines, assesses the cardiovascular, central nervous, and respiratory systems.[12][13][14]

  • Cardiovascular System:

    • Animal Model: Conscious, telemeterized Beagle dogs are often used to allow for continuous monitoring without the stress of restraint.[11]

    • Procedure: Electrocardiogram (ECG), blood pressure, and heart rate are monitored continuously before and after administration of this compound.

  • Central Nervous System (CNS):

    • Animal Model: Rats are commonly used.[13]

    • Procedure: A functional observational battery (FOB) or a modified Irwin test is performed to assess behavioral and neurological changes.[10][13] This includes observations of home cage activity, open field behavior, sensory and motor function, and body temperature.

  • Respiratory System:

    • Animal Model: Rats.

    • Procedure: Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume before and after this compound administration.[13]

Clinical and Anatomic Pathology
  • Clinical Pathology:

    • Procedure: Blood and urine samples are collected at specified time points during repeat-dose toxicity studies.

    • Analysis: Hematology analysis includes complete blood counts. Clinical chemistry panels assess liver and kidney function, electrolytes, and other metabolic parameters. Urinalysis evaluates urine composition and kidney function.[15]

  • Anatomic Pathology:

    • Procedure: At the end of the study, a full necropsy is performed on all animals. A comprehensive set of tissues is collected and preserved.

    • Analysis: Tissues are processed for microscopic examination (histopathology) by a veterinary pathologist to identify any treatment-related changes.[7][9][16]

Visualizing the Preclinical Safety Assessment Workflow

The following diagram illustrates the typical workflow for an in vivo tolerability study, from initial dose-ranging to comprehensive safety evaluation.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Core Safety Studies cluster_2 Phase 3: Comprehensive Analysis Single Dose MTD Single Dose MTD Dose Selection Dose Selection Single Dose MTD->Dose Selection Repeat Dose Toxicity (28-day) Repeat Dose Toxicity (28-day) Dose Selection->Repeat Dose Toxicity (28-day) Safety Pharmacology Safety Pharmacology Dose Selection->Safety Pharmacology In-life Observations In-life Observations Repeat Dose Toxicity (28-day)->In-life Observations Clinical Pathology Clinical Pathology Repeat Dose Toxicity (28-day)->Clinical Pathology Anatomic Pathology Anatomic Pathology Repeat Dose Toxicity (28-day)->Anatomic Pathology Data Integration Data Integration Safety Pharmacology->Data Integration In-life Observations->Data Integration Clinical Pathology->Data Integration Anatomic Pathology->Data Integration Safety Profile Safety Profile Data Integration->Safety Profile

Caption: Workflow for preclinical in-vivo tolerability assessment of this compound.

References

Safety Operating Guide

Navigating Laboratory Waste: Procedures for Biological Waste Disposal at Southern Methodist University

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at Southern Methodist University (SMU), adherence to proper waste disposal protocols is a critical component of laboratory safety and regulatory compliance. While the specific term "SMU-B" does not appear in publicly available documentation from the university's Environmental Health and Safety (EHS) department, it is plausible that this is an internal laboratory designator for a specific biological waste stream. This guide provides a comprehensive overview of the established procedures for the safe handling and disposal of biological waste at SMU, offering essential safety and logistical information.

Biological Waste Categorization and Treatment

At SMU, biological waste is managed in accordance with federal, state, and local regulations. The university has approved several methods for the treatment and disposal of medical and biological waste. The appropriate method depends on the nature of the waste material.

Waste TypeApproved Treatment Methods
Solid Medical WasteSteam Disinfection (Autoclave), Incineration (via external vendor), Chemical Disinfection
Liquid Biological WasteSteam Disinfection (Autoclave), Chemical Disinfection
Contaminated SharpsSteam Disinfection (Autoclave) followed by disposal in a sharps container, or collection for incineration.
Human Pathological WasteSteam Disinfection (Autoclave) and subsequent disposal, or collection for incineration.

Experimental Protocols for Waste Decontamination

Proper decontamination is a crucial step before the disposal of certain biological wastes. Below are the detailed methodologies for the university-approved chemical and steam disinfection processes.

Chemical Disinfection Protocol for Solid and Liquid Waste

This protocol is suitable for decontaminating solid and liquid biological waste.

Materials:

  • Freshly prepared 20% household bleach solution

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

  • Designated waste container

Procedure:

  • For Solid Waste:

    • Immerse the solid waste completely in the 20% household bleach solution.

    • Ensure a minimum contact time of 30 minutes.

    • After 30 minutes, carefully drain the bleach solution from the waste.

    • The treated solid waste can now be prepared for final disposal.

  • For Liquid Waste:

    • Add household bleach to the liquid waste to achieve a final concentration of 20%.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete disinfection.

    • Following the 30-minute contact time, the disinfected liquid can be poured down the sanitary sewer, followed by flushing with copious amounts of water.

Steam Autoclave Disinfection Protocol

Steam autoclaving is a primary method for decontaminating many types of biological waste.

Operational Parameters:

ParameterRequirement
TemperatureMust reach at least 121°C
PressureMust reach at least 15 pounds per square inch (psi)
Cycle TimeMinimum of 30 minutes at target temperature and pressure

Procedure:

  • Package the biological waste in autoclave-safe bags. Do not overfill the bags to allow for proper steam penetration.

  • Place the bags in a secondary, leak-proof container.

  • Operate the autoclave according to the manufacturer's instructions, ensuring the cycle meets the minimum temperature, pressure, and time requirements.

  • After the cycle is complete, allow the autoclave to cool and depressurize before opening.

  • The autoclaved waste can then be disposed of according to the university's specific guidelines for treated waste.

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of biological waste at Southern Methodist University.

G Biological Waste Disposal Workflow at SMU cluster_0 Waste Generation & Segregation cluster_1 Decontamination (if applicable) cluster_2 Packaging & Labeling cluster_3 Final Disposal A Identify Biological Waste B Segregate from Chemical & Radiological Waste A->B C Select Appropriate Method (Autoclave or Chemical) B->C D Perform Decontamination Protocol C->D E Package in Approved Containers (e.g., Biohazard Bags, Sharps Containers) D->E F Label with Contents & Hazard Information E->F G Transport to Designated Collection Area F->G H Disposal via Approved Vendor or Treated Waste Stream G->H

Caption: This diagram outlines the key stages for the proper disposal of biological waste at SMU.

Key Logistical Information

  • Waste Collection: The Environmental Health and Safety (EHS) department coordinates the collection of hazardous and biological waste.

  • Containers: Use only approved biohazard bags and sharps containers.

  • Labeling: All waste containers must be clearly labeled with their contents and the associated hazards.

  • Storage: Store waste in designated and secure areas pending collection.

By following these established procedures, laboratory personnel at Southern Methodist University can ensure the safe and compliant disposal of biological waste, contributing to a secure research environment for all. For specific questions or in the case of a novel waste stream, it is always recommended to directly consult with the SMU Environmental Health and Safety department.

Personal protective equipment for handling SMU-B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals engaged in the handling of SMU-B, a potent c-Met/ALK dual inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, biologically active small molecules, including other kinase inhibitors and cytotoxic compounds.

Compound Information:

  • Name: this compound

  • Chemical Name: 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one[1]

  • Class: c-Met/ALK dual inhibitor[1]

Hazard Identification and Personal Protective Equipment (PPE)

As a potent kinase inhibitor, this compound should be handled as a hazardous compound with the potential for biological activity at low concentrations. Personal protective equipment is the primary barrier to prevent accidental exposure and must be used consistently.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Nitrile Gloves (Double Gloving)Two pairs of chemotherapy-rated or nitrile gloves are recommended, especially when handling stock solutions or the solid compound.
Body Protection Impervious Laboratory Coat or GownShould be resistant to chemical permeation. A disposable gown is preferred.
Respiratory Protection N95 or Higher RespiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Designated Area:

    • All handling of this compound, particularly the weighing of the solid and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.

    • The work surface should be covered with absorbent, plastic-backed paper to contain any spills.

    • Ensure a spill kit and appropriate waste containers are readily accessible.

  • Donning PPE:

    • Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.

  • Compound Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood or BSC. Use anti-static weighing paper or a weighing boat.

    • Solution Preparation: Prepare solutions by adding the solvent to the vial containing the pre-weighed compound to avoid generating dust.

    • General Handling: Avoid direct contact with the skin, eyes, and clothing. Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the solid.

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).

    • Dispose of the absorbent paper as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, then inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Any needles or other sharps used for handling this compound solutions should be disposed of in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of in accordance with institutional and local regulations.

Experimental Workflow

SMU_B_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/BSC) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound prep_solution Prepare Solution weigh_compound->prep_solution experiment Perform Experiment prep_solution->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.